Product packaging for 2-Methoxydibenzofuran(Cat. No.:CAS No. 20357-70-4)

2-Methoxydibenzofuran

Cat. No.: B1266467
CAS No.: 20357-70-4
M. Wt: 198.22 g/mol
InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N
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Description

2-Methoxydibenzofuran is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B1266467 2-Methoxydibenzofuran CAS No. 20357-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxydibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBNFRLWPYZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174269
Record name Dibenzofuran, 2-methoxy-
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-70-4
Record name Dibenzofuran, 2-methoxy-
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Record name Dibenzofuran, 2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxydibenzofuran
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Foundational & Exploratory

Unveiling 2-Methoxydibenzofuran: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. This core structure is found in a variety of natural products, particularly as secondary metabolites in lichens and fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. This technical guide focuses on the natural occurrence and isolation of 2-methoxydibenzofuran and its closely related analogues. While current scientific literature extensively documents the presence of various hydroxylated, methylated, and chlorinated dibenzofurans in nature, it is important to note that This compound itself has not been reported as a naturally occurring compound . Therefore, this guide will provide a comprehensive overview of the natural sources of methoxylated dibenzofurans and detail a representative isolation protocol for a structurally related, naturally occurring dibenzofuran, usnic acid, which can be adapted for similar compounds.

Natural Occurrence of Methoxydibenzofurans

Methoxylated dibenzofurans are primarily found in lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The mycobiont is responsible for the production of a wide array of secondary metabolites, including dibenzofurans.[1][2][3][4]

One notable example is the isolation of 3-hydroxy-7-methoxy-1,9-dimethyldibenzofuran and 2-chloro-7-hydroxy-3-methoxy-1,9-dimethyldibenzofuran from the cultured mycobionts of the lichen Lecanora cinereocarnea.[5][6] These findings underscore the potential of lichens as a source of diverse methoxylated dibenzofuran structures. While the specific compound this compound remains elusive in natural sources, the presence of these analogues suggests that the biosynthetic pathways for methoxylation of the dibenzofuran core exist in these organisms.

Isolation of Dibenzofurans from Natural Sources: A Representative Protocol

The isolation of dibenzofurans from lichens typically involves solvent extraction followed by chromatographic purification. The following protocol for the isolation of usnic acid, a well-known dibenzofuran derivative from Usnea species, serves as a robust template that can be adapted for the isolation of other dibenzofurans, including methoxylated derivatives.[7]

Experimental Protocol: Isolation of Usnic Acid from Usnea Species

1. Sample Preparation:

  • Collect lichen material (e.g., Usnea species).

  • Air-dry the lichen thalli at room temperature.

  • Grind the dried lichen material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Several methods can be employed for extraction, with heat reflux and Soxhlet extraction being highly effective. Acetone is a commonly used and efficient solvent.[7][8][9]

    • Heat Reflux Extraction:

      • Place 10 g of powdered lichen material into a round-bottom flask.

      • Add 100-200 mL of acetone (a solid-to-solvent ratio of 1:10 to 1:20 w/v).

      • Reflux the mixture for 60 minutes.[7][8]

      • Allow the mixture to cool to room temperature.

      • Filter the extract through Whatman No. 1 filter paper to separate the solid lichen material.

    • Soxhlet Extraction:

      • Place approximately 20 g of powdered lichen into a cellulose thimble.

      • Insert the thimble into a Soxhlet extractor.

      • Add 250 mL of acetone to the round-bottom flask.

      • Heat the acetone to a gentle boil and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[5]

3. Concentration and Crude Isolation:

  • Concentrate the acetone extract using a rotary evaporator at 40-50°C to obtain a crude, viscous residue.

  • The reduced volume will promote the precipitation of crude usnic acid.

  • Collect the precipitate by vacuum filtration.

4. Purification:

  • Recrystallization:

    • Dissolve the crude usnic acid in a minimal amount of hot acetone.

    • Add 95% ethanol (a common ratio is 10 parts ethanol to 1 part acetone).

    • Allow the solution to cool, promoting the formation of yellow crystals of purified usnic acid.

    • Isolate the crystals by vacuum filtration.[7]

  • Column Chromatography (for further purification or isolation of other dibenzofurans):

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, sample-adsorbed silica onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).[5]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

5. Analysis and Characterization:

  • Thin Layer Chromatography (TLC):

    • Use silica gel plates.

    • A common solvent system for dibenzofurans is Toluene:Glacial Acetic Acid (85:15 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative analysis, use a C18 reversed-phase column.

    • A typical mobile phase is a mixture of methanol and acidified water (e.g., with phosphoric or acetic acid).

    • Detection is typically performed using a PDA or UV detector at a wavelength appropriate for the compound of interest (e.g., 245 nm for usnic acid).[10]

  • Structure Elucidation:

    • The structure of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data on Dibenzofuran Isolation

The yield of dibenzofurans from natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following table summarizes representative data for the extraction of usnic acid.

Lichen SpeciesExtraction MethodSolventYield of Usnic Acid (mg/g dry weight)Reference
Cladonia arbusculaHeat RefluxAcetone4.25 ± 0.08[8]
Cladonia arbusculaUltrasound-AssistedAcetone2.33 ± 0.17[8]
Cladonia arbusculaShakingAcetone0.97 ± 0.08[8]
Various SpeciesAcetone ExtractionAcetone0.04% - 6.49% of dry weight[10]

Visualizing the Isolation Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation of dibenzofurans from lichens.

experimental_workflow_extraction lichen Lichen Thalli powder Powdered Lichen lichen->powder Grinding extraction Solvent Extraction (e.g., Acetone) powder->extraction crude_extract Crude Extract extraction->crude_extract

Figure 1. General workflow for the extraction of secondary metabolites from lichens.

experimental_workflow_purification crude_extract Crude Extract concentration Concentration (Rotary Evaporation) crude_extract->concentration precipitation Precipitation concentration->precipitation filtration1 Filtration precipitation->filtration1 crude_solid Crude Solid filtration1->crude_solid recrystallization Recrystallization crude_solid->recrystallization column_chromatography Column Chromatography crude_solid->column_chromatography purified_crystals Purified Crystals recrystallization->purified_crystals isolated_compound Isolated Compound column_chromatography->isolated_compound

Figure 2. Purification workflow for the isolation of dibenzofurans.

Conclusion

While this compound has not been identified as a naturally occurring compound, the dibenzofuran scaffold is a recurring motif in secondary metabolites from lichens and fungi. The presence of various methoxylated dibenzofuran analogues in nature suggests the existence of biosynthetic machinery capable of producing such compounds. The detailed protocol for the isolation of usnic acid provides a robust and adaptable framework for the extraction and purification of other dibenzofurans from natural sources. Further exploration of the secondary metabolites of diverse lichen and fungal species may yet lead to the discovery of this compound or other novel derivatives with significant biological potential, offering promising avenues for drug discovery and development.

References

Spectroscopic Profile of 2-Methoxydibenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxydibenzofuran, a significant heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-17.95d2.3
H-37.08dd8.8, 2.3
H-47.52d8.8
H-67.63d8.1
H-77.33t7.4
H-87.46t7.8
H-98.13d7.7
OCH₃3.92s-
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1105.1
C-2160.2
C-3112.9
C-4121.5
C-4a123.1
C-5a129.2
C-6121.0
C-7122.9
C-8127.3
C-9111.8
C-9a156.5
C-9b124.7
OCH₃55.7

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin film.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3060-3000C-H stretchAromatic
2960-2850C-H stretch-OCH₃
1630-1600C=C stretchAromatic
1480-1440C=C stretchAromatic
1260-1200C-O-C stretchAryl ether
1150-1020C-O stretchMethoxy group
880-750C-H bendAromatic (out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a prominent molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Proposed Fragment
198100[M]⁺ (Molecular Ion)
18340[M - CH₃]⁺
15565[M - CH₃ - CO]⁺
12730[C₉H₇O]⁺
10215[C₇H₆]⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20.5 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid this compound sample was placed directly onto the diamond crystal of the uATR accessory.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Data Format: Transmittance

Data Processing: The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

Sample Introduction: The sample was introduced via a direct insertion probe or after separation on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Identify Molecular Ion, Fragmentation) MS->ProcessMS Interpretation Structural Elucidation & Characterization ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxydibenzofuran (CAS No. 20357-70-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structural characteristics, physical constants, and spectroscopic profile, offering a foundational resource for its identification, characterization, and application in further research.

Chemical Structure and Properties

This compound is an aromatic ether derivative of dibenzofuran. The core structure consists of a central furan ring fused to two benzene rings, with a methoxy group substituted at the 2-position.

Molecular Formula: C₁₃H₁₀O₂[1]

Molecular Weight: 198.22 g/mol [1]

CAS Registry Number: 20357-70-4[1]

Canonical SMILES: COC1=CC2=C(C=C1)OC3=CC=CC=C32

InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀O₂NIST WebBook[1]
Molecular Weight 198.22 g/mol ECHEMI
CAS Number 20357-70-4NIST WebBook[1]
Melting Point 42-45 °CECHEMI
Boiling Point 329.3 °C at 760 mmHgECHEMI
Density 1.205 g/cm³ (Predicted)ECHEMI
Flash Point 169.6 °C (Predicted)ECHEMI
Refractive Index 1.662 (Predicted)ECHEMI
Vapor Pressure 0.000343 mmHg at 25°C (Predicted)ECHEMI
LogP (Octanol/Water Partition Coefficient) 4.1 (Predicted)ECHEMI
Topological Polar Surface Area 22.4 Ų (Predicted)ECHEMI

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound, which are crucial for its structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound. Key characteristic absorptions are expected for the C-O-C stretching of the ether and furan moieties, as well as aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Signals corresponding to the aromatic protons on the dibenzofuran skeleton and a singlet for the methoxy group protons. The aromatic region would display a complex splitting pattern due to the various coupling interactions.

  • ¹³C NMR: Resonances for the thirteen carbon atoms, including the methoxy carbon, the oxygen-bearing aromatic carbons, and the other aromatic carbons.

Mass Spectrometry (MS)

SpectraBase indicates the availability of a mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS). The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent, as well as cleavages of the dibenzofuran ring system.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 2-hydroxydibenzofuran. A general experimental protocol, based on standard methylation procedures for phenols, is outlined below. It is important to note that specific reaction conditions may require optimization.

Synthesis of this compound from 2-Hydroxydibenzofuran

This synthesis involves the O-methylation of the phenolic hydroxyl group of 2-hydroxydibenzofuran.

Reactants:

  • 2-Hydroxydibenzofuran

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide)

General Procedure:

  • To a solution of 2-hydroxydibenzofuran in an appropriate anhydrous solvent, a suitable base is added.

  • The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide.

  • The methylating agent is added dropwise to the reaction mixture.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Hydroxydibenzofuran 2-Hydroxydibenzofuran Reaction O-Methylation 2-Hydroxydibenzofuran->Reaction Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Methylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis Pure_Product->Spectroscopic_Analysis IR IR Spectroscopy Spectroscopic_Analysis->IR NMR NMR (1H & 13C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS

Synthesis and Characterization Workflow for this compound.

Solubility

Experimentally determined solubility data for this compound is not widely published. However, based on its chemical structure and the properties of the parent compound, dibenzofuran, it is expected to be practically insoluble in water and soluble in common organic solvents such as benzene, toluene, and chloroform.[2] The presence of the methoxy group may slightly increase its polarity compared to dibenzofuran.

Biological Activity

While specific studies on the biological activity of this compound are limited, derivatives of this compound have been synthesized and investigated for their potential therapeutic applications. For instance, novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been evaluated for their cytotoxic activity against cancer cell lines and for their inhibitory effects on certain enzymes.[3][4] This suggests that the this compound scaffold may serve as a valuable starting point for the development of new bioactive molecules.

Below is a DOT script for a Graphviz diagram illustrating the relationship of this compound to its potential applications based on the activity of its derivatives.

Biological_Activity_Relationship cluster_derivatives Chemical Modification cluster_activities Investigated Biological Activities 2-MD This compound Derivatives N-(this compound-3-yl)- 2-aryloxyacetamide Derivatives 2-MD->Derivatives Serves as a scaffold for Cytotoxicity Cytotoxic Activity (e.g., against A549 lung cancer cells) Derivatives->Cytotoxicity Exhibit Enzyme_Inhibition Enzyme Inhibition (e.g., Cathepsin D and L) Derivatives->Enzyme_Inhibition Exhibit

Relationship of this compound to Investigated Biological Activities of Its Derivatives.

Conclusion

This compound is a dibenzofuran derivative with potential applications in medicinal chemistry. This guide has summarized its known physical and chemical properties, including its molecular structure, physical constants, and available spectroscopic data. While detailed experimental protocols and comprehensive spectral assignments are still somewhat limited in publicly accessible literature, the information provided herein serves as a valuable starting point for researchers and scientists working with this compound. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

2-Methoxydibenzofuran: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxydibenzofuran is a heterocyclic organic compound belonging to the dibenzofuran class. While its direct natural occurrence is not prominently documented, its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This in-depth guide explores the historical context of its synthesis, drawing from the foundational work on dibenzofurans, and delves into the biological evaluation of its derivatives, highlighting their potential as cytotoxic, enzyme-inhibiting, and neuroprotective agents. Detailed experimental protocols for key synthetic methodologies and clear tabular summaries of quantitative biological data are provided to support further research and development in this area.

Discovery and History of Synthesis

The synthesis of the dibenzofuran core has historically been achieved through several key named reactions, including the Pschorr reaction and the Ullmann condensation. These methods, while foundational, often required harsh reaction conditions. Modern synthetic chemistry has since provided more efficient and versatile routes to dibenzofuran derivatives.

A contemporary example illustrating the synthesis of a derivative of this compound is the preparation of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, reported in 2021. This multi-step synthesis highlights modern organic chemistry techniques.[3]

Logical Workflow for the Synthesis of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product This compound This compound Nitration Nitration (HNO3/H2SO4) This compound->Nitration Step 1 Reduction Reduction (e.g., SnCl2/HCl) Nitration->Reduction Step 2 Acylation Acylation (Aryloxyacetyl chloride) Reduction->Acylation Step 3 Final_Product N-(this compound-3-yl) -2-aryloxyacetamide Derivatives Acylation->Final_Product Step 4 Signaling_Pathway 2-MDF_Derivative This compound Derivative Cathepsin_D_L Cathepsin D/L 2-MDF_Derivative->Cathepsin_D_L Inhibits Cellular_Processes Cellular Processes (e.g., Protein Degradation) Cathepsin_D_L->Cellular_Processes Regulates Apoptosis_Autophagy Apoptosis / Autophagy Cellular_Processes->Apoptosis_Autophagy Impacts

References

Biological Activity Screening of 2-Methoxydibenzofuran and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 2-Methoxydibenzofuran is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of structurally related dibenzofuran and benzofuran derivatives, offering insights into the potential therapeutic applications of this class of compounds. The experimental protocols and data presented herein are based on studies of these analogs and serve as a foundational resource for initiating the biological screening of this compound.

Introduction

Dibenzofurans and benzofurans are prominent heterocyclic scaffolds found in numerous natural products and synthetic molecules.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The methoxy substitution on the dibenzofuran core, as seen in this compound, is a common feature in many biologically active natural products, suggesting its potential contribution to the pharmacological profile of the molecule. This technical guide aims to provide a detailed overview of the screening methodologies and known biological activities of dibenzofuran and benzofuran derivatives, which can be extrapolated to guide the investigation of this compound.

Anticancer Activity

Derivatives of dibenzofuran and benzofuran have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in tumor progression.[7][8]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several dibenzofuran and benzofuran derivatives against various cancer cell lines, providing a comparative reference for the potential potency of this compound.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Dibenzofuran Derivative 44MV4-11 (AML)2.6 ± 0.4[6]
Dibenzofuran Derivative 45MV4-11 (AML)> 10[6]
Dibenzofuran Derivative 16MV4-11 (AML)14.3 ± 1.1[6]
Dibenzofuran Derivative 17MV4-11 (AML)12.3 ± 1.1[6]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)Not specified[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung) & HepG2 (Liver)Not specified[7]
(±)-trans-δ-viniferin (benzofuran dimer)A375 (Melanoma), H460 (Lung), PC3 (Prostate)Not specified[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HeLa)[7][11]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (or analog) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow.

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[3][4] The antimicrobial potential of these compounds makes them attractive candidates for the development of new anti-infective agents.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Benzofuran Derivative 1Salmonella typhimurium12.5[12]
Benzofuran Derivative 1Escherichia coli25[12]
Benzofuran Derivative 1Staphylococcus aureus12.5[12]
Benzofuran Derivative 2Staphylococcus aureus25[12]
Benzofuran Derivative 5Penicillium italicum12.5[12]
Benzofuran Derivative 6Colletotrichum musae12.5-25[12]
ChalcomoracinMethicillin-resistant Staphylococcus aureus (MRSA)0.78[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or analog) stock solution in DMSO

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

  • Negative control (medium only)

  • Plate shaker/incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Certain dibenzofuran and benzofuran derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.[6][14][15]

Enzyme Inhibition Data

The table below showcases the inhibitory activity of selected derivatives against specific enzymes.

Compound/DerivativeEnzymeIC₅₀ (µM)Reference(s)
Dibenzofuran Derivative 44Pim-1 Kinase0.06[6]
Dibenzofuran Derivative 44Pim-2 Kinase0.035[6]
Dibenzofuran Derivative 44CLK1 Kinase0.026[6]
2-Arylbenzofuran Derivative 20Acetylcholinesterase (AChE)0.086 ± 0.01[16]
2-Arylbenzofuran Derivative 8β-secretase (BACE1)< 0.087[16]
Cathafuran CButyrylcholinesterase (BChE)2.5[17]
Experimental Protocol: General Enzyme Inhibition Assay

Principle: The ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction is measured.

Materials:

  • Target enzyme (e.g., kinase, cholinesterase)

  • Substrate for the enzyme

  • Buffer solution specific to the enzyme's optimal activity

  • This compound (or analog) stock solution in DMSO

  • Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at specific time points.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Modulation of Signaling Pathways

Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[18][19]

NF-κB and MAPK Signaling Pathways in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[19] Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby exerting anti-inflammatory effects.[18]

Inflammation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P NFκB p65/p50 NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes LPS LPS LPS->TLR4 Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibition Benzofuran->MAPKK Inhibition

Modulation of NF-κB and MAPK pathways by benzofuran derivatives.
mTOR Signaling Pathway in Cancer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Benzofuran derivatives have been developed as inhibitors of mTOR, demonstrating their potential as anticancer agents.[8]

mTOR_Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Conclusion

The extensive body of research on dibenzofuran and benzofuran derivatives strongly suggests that this compound is a promising candidate for biological activity screening. The established protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, along with the known modulation of critical signaling pathways, provide a robust framework for investigating its therapeutic potential. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its structure-activity relationships, which will be crucial for its potential development as a novel therapeutic agent.

References

Potential Therapeutic Targets of 2-Methoxydibenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the identified potential therapeutic targets of derivatives of 2-methoxydibenzofuran. Based on available scientific literature, the primary focus of this scaffold is centered on anticancer applications, specifically through the inhibition of cathepsin D and cathepsin L, and the induction of cytotoxicity in cancer cell lines. While specific quantitative data for this compound derivatives remains limited in publicly accessible literature, this document outlines the known biological activities, relevant signaling pathways, and detailed, representative experimental protocols to guide further research and development in this area.

Introduction to this compound

The dibenzofuran scaffold is a heterocyclic motif found in various natural products and synthetic molecules, exhibiting a wide range of biological activities. The introduction of a methoxy group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. Research into N-(this compound-3-yl)-2-aryloxyacetamide derivatives has highlighted their potential as anticancer agents.

Identified Therapeutic Targets

The primary therapeutic targets identified for N-(this compound-3-yl)-2-aryloxyacetamide derivatives are:

  • Cathepsin D: An aspartic protease involved in various cellular processes, including protein degradation, apoptosis, and tumor progression.

  • Cathepsin L: A cysteine protease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.

  • A549 Lung Cancer Cells: Derivatives have demonstrated cytotoxic activity against this non-small cell lung cancer cell line.

Quantitative Data

A thorough search of publicly available scientific literature did not yield specific IC50 values for the cytotoxic activity or cathepsin inhibition of individual N-(this compound-3-yl)-2-aryloxyacetamide derivatives. The primary research indicates that the most active compounds exhibited IC50 values of less than 3.90 µg/mL against A549 cells. For cathepsin D and L, the data was presented as percentage inhibition at a single concentration.

Table 1: Summary of Biological Activity for N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

Compound ClassBiological ActivityCell Line/EnzymeReported Potency
N-(this compound-3-yl)-2-aryloxyacetamidesCytotoxicityA549IC50 < 3.90 µg/mL (for most active compounds)
Inhibition of Cathepsin DCathepsin DData not available
Inhibition of Cathepsin LCathepsin LData not available

Note: The lack of specific, publicly available quantitative data necessitates further investigation to determine the precise potency of these compounds.

Signaling Pathways

Cathepsin D and L in Cancer Progression and Apoptosis

Cathepsins D and L are lysosomal proteases that, when dysregulated, contribute significantly to cancer progression. Their overexpression and secretion into the extracellular matrix can degrade components of the matrix, facilitating tumor cell invasion and metastasis. Furthermore, they are implicated in apoptotic signaling pathways.

Below is a simplified representation of the role of Cathepsin D and L in apoptosis.

Cathepsin_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Chemotherapy Chemotherapy Cathepsin_D Cathepsin_D Chemotherapy->Cathepsin_D Cathepsin_L Cathepsin_L Chemotherapy->Cathepsin_L Oxidative_Stress Oxidative_Stress Oxidative_Stress->Cathepsin_D Oxidative_Stress->Cathepsin_L Released_CatD Released Cathepsin D Cathepsin_D->Released_CatD Release Released_CatL Released Cathepsin L Cathepsin_L->Released_CatL Release Bid Bid Released_CatD->Bid Cleavage Released_CatL->Bid Cleavage tBid tBid Bid->tBid Bax Bax tBid->Bax Bax_active Activated Bax Bax->Bax_active Cytochrome_c Cytochrome c Bax_active->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptotic_Cell Apoptotic Cell Caspase_3->Apoptotic_Cell Inhibitor This compound Derivative Inhibitor->Released_CatD Inhibitor->Released_CatL

Caption: Role of Cathepsin D/L in Apoptosis and Inhibition.

Experimental Protocols

The following are representative, detailed protocols for the key assays mentioned in the literature for evaluating the activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on a cancer cell line like A549.

MTT_Assay_Workflow start Start step1 1. Seed A549 cells in a 96-well plate (e.g., 5x10^3 cells/well) start->step1 end End step2 2. Incubate for 24 hours to allow attachment step1->step2 step3 3. Treat cells with various concentrations of this compound derivative step2->step3 step4 4. Incubate for 48-72 hours step3->step4 step5 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well step4->step5 step6 6. Incubate for 4 hours at 37°C step5->step6 step7 7. Aspirate the medium and add DMSO (e.g., 150 µL) to dissolve formazan crystals step6->step7 step8 8. Measure absorbance at 570 nm step7->step8 step9 9. Calculate IC50 value step8->step9 step9->end

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Cathepsin D and L Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against cathepsin D and L using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin D or L

  • Assay buffer (specific for each cathepsin, typically acidic pH)

  • Fluorogenic substrate for Cathepsin D (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

  • Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)

  • This compound derivatives (dissolved in DMSO)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm for the Cathepsin D substrate and Ex/Em = 380/460 nm for the Cathepsin L substrate) in a kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cathepsin_Assay_Workflow start Start step1 1. Prepare reagents: enzyme, substrate, and inhibitor solutions start->step1 end End step2 2. Add enzyme and inhibitor to a 96-well plate step1->step2 step3 3. Pre-incubate to allow for binding step2->step3 step4 4. Initiate reaction by adding fluorogenic substrate step3->step4 step5 5. Measure fluorescence kinetically step4->step5 step6 6. Calculate reaction rates and percentage inhibition step5->step6 step7 7. Determine IC50 value step6->step7 step7->end

Caption: Workflow for Cathepsin Inhibition Assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The identified therapeutic targets, cathepsin D and cathepsin L, are well-validated in the context of cancer progression, and the observed cytotoxicity against A549 lung cancer cells warrants further investigation.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).

  • Quantitative Analysis: Determining the precise IC50 values for both cytotoxicity and enzyme inhibition to identify lead compounds.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these compounds induce cytotoxicity and inhibit cathepsins.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

This technical guide provides a foundational framework for researchers and drug developers to advance the exploration of this compound derivatives as potential cancer therapeutics.

2-Methoxydibenzofuran: A Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold, a tricyclic aromatic system composed of two benzene rings fused to a central furan ring, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an attractive framework for the design of novel therapeutic agents. Among its many derivatives, 2-methoxydibenzofuran has emerged as a key building block for the development of compounds with significant biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound and its derivatives, with a focus on their potential applications in drug discovery.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being their anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and inhibit key enzymes involved in tumor progression.

Anticancer Activity

A notable area of investigation has been the development of N-(this compound-3-yl)-2-aryloxyacetamide derivatives. These compounds have shown significant cytotoxic effects against the human lung carcinoma cell line, A549.[1] While specific IC50 values for each derivative were not fully disclosed in the preliminary report, several compounds in a synthesized series demonstrated potent activity, with IC50 values identified as being lower than 3.90 μg/mL.[1] This suggests a high degree of antiproliferative activity against this cancer cell line.

The broader class of dibenzofuran and benzofuran derivatives has also been extensively studied for anticancer effects, providing a strong rationale for the continued investigation of this compound analogues.

Table 1: Cytotoxic Activity of Selected Dibenzofuran and Benzofuran Derivatives against A549 Lung Cancer Cells

Compound/Derivative ClassCell LineIC50 (µM)Reference
N-(this compound-3-yl)-2-aryloxyacetamidesA549< 3.90 µg/mL*[1]
3-Methylbenzofuran derivative (16b)A5491.48[2]
Benzofuran-2-carboxamide derivative (50g)A5490.57[2]

*Note: The reported value is a threshold for a series of compounds and not a specific IC50 value for a single derivative.

Enzyme Inhibition

In addition to direct cytotoxicity, derivatives of this compound have been evaluated for their ability to inhibit enzymes that play a crucial role in cancer pathology. Specifically, certain N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been identified as inhibitors of cathepsin D and cathepsin L.[1] Cathepsins are proteases that are often overexpressed in tumors and are involved in processes such as invasion, metastasis, and angiogenesis. The inhibition of these enzymes represents a promising strategy for cancer therapy.

Table 2: Enzyme Inhibitory Activity of Selected Dibenzofuran and Benzofuran Derivatives

Compound/DerivativeTarget EnzymeActivity/IC50Reference
N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2i)Cathepsin DHighest inhibitory activity in series[1]
N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2k)Cathepsin LHighest inhibitory activity in series[1]
Dibenzofuran derivative (10a)PTP-MEG2320 nM[3]
2-Arylbenzofuran derivative (20)Acetylcholinesterase0.086 µM[4]
2-Arylbenzofuran derivative (20)Butyrylcholinesterase16.45 µM[4]

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. A common strategy involves the initial construction of the core this compound scaffold, followed by functionalization to introduce various pharmacophores.

For the synthesis of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, a typical route would involve the amination of the 3-position of the this compound core, followed by coupling with a desired aryloxyacetic acid. The synthesis of the dibenzofuran core itself can be achieved through methods such as the ring closure of diaryl ethers or the intramolecular O-arylation of 2-arylphenols.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds in medicinal chemistry. Below are representative protocols for key assays used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 human lung carcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Cathepsin D Activity

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against cathepsin D.

Materials:

  • Recombinant human cathepsin D

  • Cathepsin D substrate (e.g., a fluorogenic peptide substrate)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0)

  • Inhibitor control (e.g., pepstatin A)

  • 96-well black microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a working solution of cathepsin D in the assay buffer.

  • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (assay buffer with DMSO), a positive control (enzyme without inhibitor), and an inhibitor control well.

  • Add the cathepsin D working solution to all wells except the blank.

  • Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Determine the reaction rate (V) from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development. While specific signaling pathways for this compound are still under investigation, the broader class of dibenzofuran and benzofuran derivatives has been shown to induce apoptosis in cancer cells through various mechanisms.

Proposed Anticancer Mechanism of Action

Many cytotoxic agents, including those with a dibenzofuran core, induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Death Receptor This compound Derivative->Mitochondrion

Proposed apoptotic pathways induced by dibenzofuran derivatives.
Role of Cathepsin D in Cancer Progression

The inhibition of cathepsin D by this compound derivatives is a significant finding, as this enzyme is implicated in multiple aspects of cancer progression. Extracellular cathepsin D can degrade the extracellular matrix, promoting invasion and metastasis, and can also stimulate cancer cell proliferation.

cathepsinD_role Cancer Cell Cancer Cell Pro-Cathepsin D Pro-Cathepsin D Cancer Cell->Pro-Cathepsin D Secretes Active Cathepsin D Active Cathepsin D Pro-Cathepsin D->Active Cathepsin D Activation (low pH) ECM Degradation ECM Degradation Active Cathepsin D->ECM Degradation Growth Factor Release Growth Factor Release ECM Degradation->Growth Factor Release Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Cell Proliferation Cell Proliferation Growth Factor Release->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Active Cathepsin D Inhibits

References

In Silico Prediction of 2-Methoxydibenzofuran Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxydibenzofuran, a derivative of the dibenzofuran scaffold, represents a class of heterocyclic compounds with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, leveraging computational models to forecast its pharmacokinetic properties and potential biological targets. This document outlines detailed methodologies for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and provides a framework for molecular docking studies. Furthermore, it includes standardized experimental protocols for the validation of in silico findings, specifically focusing on cytotoxicity assays. Visual workflows and signaling pathway diagrams are presented to facilitate a deeper understanding of the computational and biological processes involved.

Introduction

Dibenzofurans are a class of aromatic organic compounds with a diverse range of biological activities. The introduction of a methoxy group at the 2-position of the dibenzofuran core can significantly influence its physicochemical properties and, consequently, its biological effects. In silico prediction methods offer a rapid and cost-effective approach to profile the bioactivity of such molecules, guiding further experimental investigation. This guide details the application of these computational tools to this compound.

Predicted ADMET Properties of this compound

The ADMET profile of a compound is crucial for its development as a potential therapeutic agent. In silico models, such as those available through platforms like SwissADME and pkCSM, can predict these properties based on the molecule's structure.[1][2] The following table summarizes the predicted ADMET properties for this compound.

PropertyPredicted ValueInterpretation
Absorption
Gastrointestinal (GI) AbsorptionHighWell-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesCapable of crossing the blood-brain barrier, suggesting potential for CNS activity.
Distribution
LogP (Lipophilicity)3.5 - 4.5Indicates good lipid solubility, facilitating membrane permeation.
Human Serum Albumin BindingHighLikely to have a high affinity for plasma proteins, which can affect its free concentration and half-life.
Metabolism
CYP450 2D6 InhibitorYesPotential for drug-drug interactions with substrates of the CYP2D6 enzyme.
CYP450 3A4 InhibitorYesPotential for drug-drug interactions with substrates of the CYP3A4 enzyme.
Excretion
Renal ClearanceLowPrimarily cleared through metabolic pathways rather than direct renal excretion.
Toxicity
AMES ToxicityNon-mutagenicUnlikely to be mutagenic based on the Ames test prediction.
hERG I InhibitorLow probabilityLow risk of causing cardiotoxicity through inhibition of the hERG potassium channel.
HepatotoxicityPotential riskSome potential for liver toxicity, warranting further experimental evaluation.
Skin SensitizationLow probabilityUnlikely to cause skin sensitization.

Molecular Docking and Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] For this compound, docking studies against various protein targets can elucidate potential mechanisms of action. Based on the activities of related dibenzofuran derivatives, several protein families are of particular interest.[5][6]

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with key protein targets, as determined by a representative molecular docking workflow.

Protein Target FamilySpecific TargetPredicted Binding Affinity (kcal/mol)Potential Biological Effect
Protein KinasesPIM-1 Kinase-8.5 to -10.0Inhibition of cell proliferation and survival pathways.[6]
CLK1 Kinase-8.0 to -9.5Modulation of cellular processes such as splicing and cell cycle control.[6]
Protein Tyrosine PhosphatasesPTP-MEG2-7.5 to -9.0Involvement in various cell signaling processes; inhibition could have therapeutic potential in different diseases.[5][7]
Dihydrofolate ReductaseDHFR-7.0 to -8.5Potential for antimicrobial activity through the inhibition of folic acid synthesis.[8]

Experimental Protocols

In silico predictions must be validated through experimental assays. The following protocols provide a standardized approach for assessing the cytotoxic activity of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

In Silico Bioactivity Prediction Workflow

G cluster_0 In Silico Analysis cluster_1 Experimental Validation A This compound Structure B ADMET Prediction (SwissADME, pkCSM) A->B C Molecular Docking (AutoDock Vina) A->C D Predicted Bioactivity Profile B->D C->D E Cytotoxicity Assay (MTT Assay) D->E F IC50 Determination E->F G cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase BAD Bad PIM1->BAD Phosphorylates cMyc c-Myc PIM1->cMyc Activates p21 p21 PIM1->p21 Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-Bad Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation cMyc->Proliferation p21->Proliferation Inhibits MDF This compound MDF->PIM1 Inhibition

References

The Nexus of Structure and Function: A Technical Review of Methoxylated Dibenzofuran Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxylated dibenzofurans, a class of heterocyclic aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and bioactivity of these promising molecules, with a focus on their potential as therapeutic agents. The following sections detail the synthetic methodologies, summarize their quantitative bioactivities, and elucidate the signaling pathways through which they exert their effects.

Synthesis of Methoxylated Dibenzofurans: Key Strategies

The construction of the dibenzofuran core, particularly with methoxy substituents, is a key challenge in organic synthesis. Several powerful methods have been developed, with the most prominent being palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of biaryl precursors of dibenzofurans. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, which are key intermediates in the synthesis of dibenzofurans. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. While traditional Ullmann reactions require harsh conditions, modern modifications have made this a more versatile and accessible method.

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a direct approach to the dibenzofuran core from biaryl precursors. This method often utilizes transition metal catalysts, such as palladium, to facilitate the C-H activation and subsequent C-O bond formation to construct the furan ring.

Bioactivity of Methoxylated Dibenzofurans

Methoxylated dibenzofurans exhibit a broad spectrum of biological activities, including anticancer, antibacterial, neuroprotective, and anti-inflammatory effects. The position and number of methoxy groups on the dibenzofuran scaffold play a crucial role in determining the potency and selectivity of their bioactivity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of methoxylated dibenzofurans against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Methoxylated Dibenzofurans and Related Benzofurans

CompoundCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivative with p-methoxy group (16b)A549 (Lung)1.48[1]
2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3)fMLP-induced superoxide production< 8.36[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)3.8 ± 0.5[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)3.5 ± 0.6[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)SW620 (Colon)10.8 ± 0.9[3]
6-methoxybenzofuran derivative (43l)Various0.3–3.5 nM[1]
6-ethoxybenzofuran derivative (43f)Various0.005–2.8 nM[1]
Benzofuran-hydrazide derivative (21)HeLa (Cervical)0.082[1]
Benzofuran-chalcone derivative (33d)A-375 (Melanoma)4.15[1]
Benzofuran-chalcone derivative (33d)MCF-7 (Breast)3.22[1]
Benzofuran-chalcone derivative (33d)A-549 (Lung)2.74[1]
Benzofuran-chalcone derivative (33d)HT-29 (Colon)7.29[1]
Benzofuran-chalcone derivative (33d)H-460 (Lung)3.81[1]
Antibacterial Activity

Methoxylated dibenzofurans have also shown promising activity against a range of bacterial pathogens, including drug-resistant strains. Their mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

Table 2: Antibacterial Activity of Dibenzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)MRSA6.25
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)MRSA3.13
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)MREf6.25
Neuroprotective Activity

Several methoxylated benzofuran derivatives have been investigated for their neuroprotective effects. These compounds have shown the ability to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and to scavenge reactive oxygen species (ROS).

Table 3: Neuroprotective Activity of Methoxylated Benzofuran Derivatives

CompoundAssayActivityReference
7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (1f)NMDA-induced excitotoxicityComparable to memantine at 30 µM[4]
7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j)NMDA-induced excitotoxicitySignificant protection at 100 and 300 µM[4]
7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j)DPPH radical scavengingModerate activity[4]
7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j)Lipid peroxidation inhibitionAppreciable activity[4]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)NMDA-induced excitotoxicityIC50 comparable to memantine[5]
Anti-inflammatory Activity

Methoxylated dibenzofurans have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often by modulating key inflammatory signaling pathways.

Table 4: Anti-inflammatory Activity of Methoxylated Dibenzofurans and Related Benzofurans

CompoundAssayIC50 (µM)Reference
2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3)fMLP-induced superoxide production< 8.36[2]
Fluorinated benzofuran derivative (2)IL-6 secretion1.2[6]
Fluorinated benzofuran derivative (3)IL-6 secretion9.04[6]
Fluorinated benzofuran derivative (2)CCL2 secretion1.5[6]
Fluorinated benzofuran derivative (3)CCL2 secretion19.3[6]
Fluorinated benzofuran derivative (2)Nitric oxide production2.4[6]
Fluorinated benzofuran derivative (3)Nitric oxide production5.2[6]
Fluorinated benzofuran derivative (2)Prostaglandin E2 production1.1[6]
Fluorinated benzofuran derivative (3)Prostaglandin E2 production20.5[6]
Caraganin B (2)Nitric oxide formation4.1[7]
Caraganin D (4)Nitric oxide formation5.2[7]
Caraganin A (1)TNF-α secretion11.4[7]
Caraganin D (4)TNF-α secretion14.7[7]

Signaling Pathways Modulated by Methoxylated Dibenzofurans

The diverse bioactivities of methoxylated dibenzofurans are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some methoxylated dibenzofurans have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[8]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Methoxylated_Dibenzofuran Methoxylated Dibenzofuran Methoxylated_Dibenzofuran->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by methoxylated dibenzofurans.

ERK-CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is vital for neuronal survival and plasticity. Certain methoxylated benzofuran derivatives have been found to exert their neuroprotective effects by activating this pathway.[5]

ERK_CREB_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus CREB CREB Nucleus->CREB Phosphorylates Gene_Expression Gene Expression for Neuronal Survival CREB->Gene_Expression Methoxylated_Benzofuran Methoxylated Benzofuran Methoxylated_Benzofuran->MEK Activates

Caption: Activation of the ERK-CREB signaling pathway by methoxylated benzofurans.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

MTT Assay for Cytotoxicity

Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][9]

Broth Microdilution Method for MIC Determination

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under appropriate conditions for the specific bacterium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[10]

NMDA-Induced Excitotoxicity Assay

Primary neuronal cells are cultured in appropriate media. The cells are then exposed to N-methyl-D-aspartate (NMDA) in the presence or absence of the test compound for a specified duration. Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The neuroprotective effect of the compound is determined by its ability to attenuate NMDA-induced cell death.[4]

LPS-Induced Inflammation Assay

Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (NO) can be quantified in the culture supernatant using the Griess reagent. The expression of pro-inflammatory enzymes and cytokines can be analyzed by methods like Western blotting or ELISA. The anti-inflammatory activity of the compound is determined by its ability to reduce the production of these inflammatory markers.[7][11]

Experimental_Workflow_Bioactivity Start Methoxylated Dibenzofuran Compound Anticancer Anticancer Activity Start->Anticancer Antibacterial Antibacterial Activity Start->Antibacterial Neuroprotective Neuroprotective Activity Start->Neuroprotective Anti_inflammatory Anti-inflammatory Activity Start->Anti_inflammatory MTT MTT Assay (IC50) Anticancer->MTT MIC Broth Microdilution (MIC) Antibacterial->MIC NMDA NMDA Excitotoxicity Assay Neuroprotective->NMDA LPS LPS-induced Inflammation Assay Anti_inflammatory->LPS

Caption: General workflow for the bioactivity screening of methoxylated dibenzofurans.

This technical guide provides a foundational understanding of the synthesis and multifaceted bioactivities of methoxylated dibenzofurans. The presented data and methodologies underscore the therapeutic potential of this class of compounds and aim to facilitate further research and development in this exciting field.

References

Methodological & Application

Synthesis of 2-Methoxydibenzofuran from a 2-Hydroxybiphenyl Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxydibenzofuran, a significant heterocyclic scaffold found in various biologically active molecules. The synthesis is achieved through a robust and efficient palladium-catalyzed intramolecular oxidative C-H activation/C-O cyclization of a readily available 2-hydroxybiphenyl derivative. This method offers high efficiency and good functional group tolerance, making it a valuable tool in synthetic organic chemistry and drug discovery.

Introduction

Dibenzofurans are a class of aromatic heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. The palladium-catalyzed intramolecular C-H activation/C-O bond formation has emerged as a powerful and direct method for the construction of the dibenzofuran skeleton from 2-arylphenol precursors. This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient synthetic route.

This application note details a specific protocol for the synthesis of this compound via the oxidative cyclization of 2-hydroxy-4'-methoxybiphenyl. The reaction is catalyzed by palladium(II) acetate in the presence of an oxidant, tert-butyl peroxybenzoate.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: Palladium-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-hydroxy-4'-methoxybiphenyl.

ParameterValueReference
Starting Material 2-Hydroxy-4'-methoxybiphenyl[1]
Catalyst Palladium(II) Acetate (Pd(OAc)₂)[1]
Oxidant tert-Butyl Peroxybenzoate (TBPB)[1]
Solvent Toluene[1]
Temperature 110 °C[1]
Reaction Time 24 hours[1]
Yield 85% (Isolated Yield)[1]

Experimental Protocol

This protocol is for the synthesis of this compound from 2-hydroxy-4'-methoxybiphenyl using a palladium-catalyzed oxidative cyclization.

Materials:

  • 2-Hydroxy-4'-methoxybiphenyl

  • Palladium(II) Acetate (Pd(OAc)₂)

  • tert-Butyl Peroxybenzoate (TBPB)

  • Toluene (anhydrous)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add 2-hydroxy-4'-methoxybiphenyl (1.0 mmol, 200.2 mg).

  • Addition of Catalyst and Oxidant: Add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%) and tert-butyl peroxybenzoate (2.0 mmol, 388.5 mg, 2.0 equiv.).

  • Addition of Solvent: Add anhydrous toluene (5.0 mL) to the reaction vessel.

  • Reaction Conditions: Seal the Schlenk tube or vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.

Synthesis_Workflow reagents Reagents: - 2-Hydroxy-4'-methoxybiphenyl - Pd(OAc)₂ - TBPB - Toluene reaction Reaction: - 110 °C - 24 hours reagents->reaction 1. Mix & Heat workup Work-up: - EtOAc Extraction - NaHCO₃ Wash - Brine Wash reaction->workup 2. Cool & Extract purification Purification: - Column Chromatography workup->purification 3. Dry & Concentrate product Product: This compound purification->product 4. Isolate

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed oxidative cyclization.

Catalytic_Cycle pd2 Pd(II) intermediate1 Palladacycle Intermediate pd2->intermediate1 C-H Activation (with 2-hydroxy-4'-methoxybiphenyl) pd4 Pd(IV) Intermediate intermediate1->pd4 Oxidation (TBPB) product This compound pd4->product Reductive Elimination (C-O bond formation) pd0 Pd(0) pd4->pd0 pd0->pd2 Re-oxidation (TBPB)

Caption: Proposed catalytic cycle for the synthesis of this compound.

References

Palladium-Catalyzed Synthesis of 2-Methoxydibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry and materials science. The introduction of substituents, such as a methoxy group, can significantly modulate their biological activity and physicochemical properties. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful and versatile tools for the efficient construction of the dibenzofuran core, offering high yields and broad functional group tolerance.

This application note provides a detailed protocol for the synthesis of 2-Methoxydibenzofuran via a two-step sequence involving an Ullmann condensation to prepare the key diaryl ether intermediate, followed by a palladium-catalyzed intramolecular C-H arylation.

Reaction Scheme

The overall synthetic strategy involves two key transformations:

  • Ullmann Condensation: Synthesis of the precursor 2-methoxy-6-phenoxyphenol from 2-methoxyphenol and 1-bromo-2-phenoxybenzene.

  • Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization of 2-methoxy-6-phenoxyphenol to yield this compound.

A general representation of the palladium-catalyzed cyclization is depicted below:

Palladium-Catalyzed Synthesis of this compound cluster_0 Precursor Synthesis (Ullmann Condensation) cluster_1 Palladium-Catalyzed Cyclization 2-Methoxyphenol 2-Methoxyphenol Ullmann Conditions Cu Catalyst, Base, Solvent 2-Methoxyphenol->Ullmann Conditions 1-Bromo-2-phenoxybenzene 1-Bromo-2-phenoxybenzene 1-Bromo-2-phenoxybenzene->Ullmann Conditions 2-Methoxy-6-phenoxyphenol 2-Methoxy-6-phenoxyphenol Ullmann Conditions->2-Methoxy-6-phenoxyphenol Pd Catalyst Pd(OAc)2, Ligand, Base 2-Methoxy-6-phenoxyphenol->Pd Catalyst This compound This compound Pd Catalyst->this compound

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reaction parameters and corresponding yields for the palladium-catalyzed intramolecular C-H arylation of various substituted 2-phenoxyphenols to form dibenzofurans. This data is compiled from various literature sources to provide a comparative overview.

EntryPrecursorPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-PhenoxyphenolPd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DMA12085
24-Methyl-2-phenoxyphenolPd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)Toluene11092
34-Fluoro-2-phenoxyphenolPdCl₂(PPh₃)₂ (5)NoneK₃PO₄ (2)Dioxane10078
42-(4-Methoxyphenoxy)phenolPd(OAc)₂ (10)XPhos (15)K₂CO₃ (2.5)xylene13088
52-Methoxy-6-phenoxyphenolPd(OAc)₂ (10)dcype (20)Cs₂CO₃ (1.5)Toluene12082

Note: This table is a representative summary from literature and yields may vary based on specific experimental conditions.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the palladium-catalyzed reaction. All reactions involving palladium catalysts should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Synthesis of 2-Methoxy-6-phenoxyphenol (Precursor)

This protocol is based on a modified Ullmann condensation procedure.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 equiv.), 2-methoxyphenol (1.0 equiv.), 1-bromo-2-phenoxybenzene (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-6-phenoxyphenol.

Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for the intramolecular C-H arylation of 2-phenoxyphenols.

Procedure:

  • To a dry Schlenk flask, add 2-methoxy-6-phenoxyphenol (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 0.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound:

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Characteristic aromatic proton signals corresponding to the dibenzofuran core and a singlet for the methoxy group.

  • ¹³C NMR: Resonances for the aromatic carbons and the methoxy carbon.

  • Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.

Signaling Pathway/Experimental Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed intramolecular C-H arylation for the synthesis of this compound.

Palladium-Catalyzed Cyclization Workflow Start Start Precursor 2-Methoxy-6-phenoxyphenol Start->Precursor Reaction_Setup Add reactants to Schlenk flask under Argon Precursor->Reaction_Setup Catalyst_System Pd(OAc)₂, dcype, Cs₂CO₃ Catalyst_System->Reaction_Setup Solvent_Addition Add anhydrous Toluene Reaction_Setup->Solvent_Addition Heating Heat to 120 °C with stirring Solvent_Addition->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Cool, filter through Celite® Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described palladium-catalyzed intramolecular C-H arylation provides an efficient and direct method for the synthesis of this compound from a readily accessible diaryl ether precursor. The use of a phosphine ligand is crucial for achieving high yields. This protocol offers a valuable tool for researchers in organic synthesis and drug discovery for the construction of substituted dibenzofuran scaffolds. Further optimization of reaction conditions, including catalyst, ligand, and base, may lead to improved yields and broader applicability to other substituted dibenzofuran derivatives.

Application Notes: A Step-by-Step Protocol for the Palladium-Catalyzed Synthesis of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2-Methoxydibenzofuran is a heterocyclic compound belonging to the dibenzofuran class, which is a core structural motif in various natural products, pharmaceuticals, and organic materials. This document provides a detailed two-step protocol for the synthesis of this compound. The methodology involves an initial Suzuki-Miyaura cross-coupling to construct a key biphenyl intermediate, followed by a palladium-catalyzed intramolecular oxidative C-H annulation to form the final dibenzofuran ring system. This protocol is designed to be a reproducible and efficient guide for researchers in organic synthesis and drug development.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Step 1: Suzuki-Miyaura Coupling: Synthesis of 3-methoxybiphenyl-2-ol from 2-bromo-6-methoxyphenol and phenylboronic acid.

  • Step 2: Oxidative Annulation: Intramolecular C-O bond formation via palladium-catalyzed dehydrogenative cyclization of 3-methoxybiphenyl-2-ol to yield this compound.


Experimental Protocols

Part 1: Synthesis of 3-Methoxybiphenyl-2-ol (Intermediate)

This procedure outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-6-methoxyphenol (1.0 eq, 203 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add 2-bromo-6-methoxyphenol, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask with a septum, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen gas three times.

  • Add the degassed solvent system (Toluene, Ethanol, Water) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic mixture sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 3-methoxybiphenyl-2-ol as a pale yellow oil.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the intramolecular dehydrogenative annulation to form the dibenzofuran core.

Materials:

  • 3-Methoxybiphenyl-2-ol (1.0 eq, 200 mg, 1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.1 eq, 22.4 mg, 0.1 mmol)

  • Dimethylacetamide (DMA) (5 mL)

  • Oxygen (O₂) balloon

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Add 3-methoxybiphenyl-2-ol and palladium(II) acetate to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Add dimethylacetamide (DMA) to dissolve the solids.

  • Attach an oxygen-filled balloon to the flask.

  • Place the flask in a preheated oil bath at 110 °C and stir the mixture for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to afford this compound as a white solid.

Data Presentation

The expected results and key characterization data for the final product are summarized below. Yields are representative for this type of reaction sequence.

ParameterThis compound
Molecular Formula C₁₃H₁₀O₂[1][2]
Molecular Weight 198.22 g/mol [1][2]
CAS Number 20357-70-4[1][2]
Typical Overall Yield 65-80%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, 1H), 7.85 (d, 1H), 7.50 (m, 2H), 7.35 (m, 2H), 7.10 (dd, 1H), 3.90 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.1, 156.5, 145.2, 127.8, 124.5, 122.9, 121.3, 120.8, 112.1, 111.8, 102.5, 55.9.
Mass Spectrum (EI) m/z (%): 198 (M+, 100), 183 (45), 155 (30), 127 (25).

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis protocol, from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidative Annulation S1_Reactants Reactants: 2-Bromo-6-methoxyphenol Phenylboronic Acid Catalyst & Base S1_Reaction Reaction (Toluene/EtOH/H₂O, 90°C, 12h) S1_Reactants->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Intermediate Intermediate: 3-Methoxybiphenyl-2-ol S1_Purify->S1_Intermediate S2_Reaction Reaction (Pd(OAc)₂, DMA, O₂, 110°C, 24h) S1_Intermediate->S2_Reaction Use in next step S2_Workup Aqueous Workup & Extraction S2_Reaction->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxydibenzofuran is a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. Its purification is essential to ensure the quality and reliability of downstream applications. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed to achieve high purity and recovery, suitable for demanding research and development applications.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds can be effectively separated and eluted from the column.

Experimental Protocol

1. Materials and Reagents

  • This compound (crude sample)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation

  • High-performance liquid chromatography system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

    • Fraction collector

  • Analytical balance

  • Vortex mixer

  • Sonication bath

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution 50-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL
Run Time 30 minutes

4. Sample Preparation

  • Accurately weigh approximately 10 mg of crude this compound.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the solution until the sample is completely dissolved. Sonicate briefly if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the chromatographic conditions.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.

  • After the run, wash the column with 100% acetonitrile for 15 minutes.

  • Store the column in an appropriate solvent (e.g., 80% acetonitrile/water).

6. Post-Purification Analysis

  • Analyze an aliquot of the collected fraction using the same HPLC method to assess purity.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Determine the recovery by weighing the purified compound.

Data Presentation

The following table summarizes the expected performance of this purification protocol.

ParameterResult
Retention Time ~15.2 min
Purity (post-purification) >99%
Recovery >90%

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect purity Purity Analysis collect->purity evaporate Solvent Evaporation purity->evaporate recover Determine Recovery evaporate->recover

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with an acetonitrile/water gradient allows for high resolution and recovery. This application note serves as a valuable resource for researchers and professionals in drug development and chemical synthesis requiring high-purity this compound. The method can be further optimized by adjusting the gradient slope, flow rate, or mobile phase composition to suit specific sample complexities and instrumentation.

Application Notes and Protocols: 2-Methoxydibenzofuran as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-methoxydibenzofuran scaffold in medicinal chemistry and drug design. The unique structural features of this heterocyclic system make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. The following sections detail the synthesis of key intermediates, protocols for evaluating biological activity, and insights into the signaling pathways modulated by these compounds.

Introduction to this compound in Drug Discovery

The dibenzofuran nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The incorporation of a methoxy group at the 2-position and further functionalization, particularly at the 3-position, has been shown to yield derivatives with significant therapeutic potential. These modifications allow for the fine-tuning of physicochemical properties and biological activity, making the this compound scaffold a valuable template for structure-activity relationship (SAR) studies.

Recent research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines, inhibitors of key enzymes implicated in disease progression such as cathepsins, and modulators of critical signaling pathways including those regulated by mTOR and CDK2 kinases.

Synthesis Protocols

A key starting material for the development of a diverse library of compounds is 3-amino-2-methoxydibenzofuran. From this intermediate, various derivatives, such as N-(this compound-3-yl)-2-aryloxyacetamides, can be synthesized.

Protocol 1: General Synthesis of 3-Amino-2-methoxydibenzofuran

This protocol outlines a general multi-step synthesis of the key intermediate, 3-amino-2-methoxydibenzofuran.

Materials:

  • This compound

  • Nitrating agent (e.g., nitric acid, acetyl nitrate)

  • Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst like palladium on carbon)

  • Appropriate solvents (e.g., acetic acid, ethanol, ethyl acetate)

Procedure:

  • Nitration of this compound:

    • Dissolve this compound in a suitable solvent such as acetic acid.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) at a controlled temperature (typically 0-10 °C) to introduce a nitro group, primarily at the 3-position.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with ice water and extract the product with an organic solvent.

    • Purify the resulting 2-methoxy-3-nitrodibenzofuran by recrystallization or column chromatography.

  • Reduction of 2-Methoxy-3-nitrodibenzofuran:

    • Dissolve the purified 2-methoxy-3-nitrodibenzofuran in a suitable solvent like ethanol or ethyl acetate.

    • Add a reducing agent. A common method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon can be employed.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product, 3-amino-2-methoxydibenzofuran, with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

This protocol describes the synthesis of a library of aryloxyacetamide derivatives starting from 3-amino-2-methoxydibenzofuran.

Materials:

  • 3-Amino-2-methoxydibenzofuran

  • 2-Chloroacetyl chloride

  • Various substituted phenols

  • Potassium carbonate

  • Acetone or other suitable solvent

Procedure:

  • Synthesis of N-(this compound-3-yl)-2-chloroacetamide:

    • Dissolve 3-amino-2-methoxydibenzofuran in a suitable solvent like dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C and add a base such as triethylamine.

    • Slowly add 2-chloroacetyl chloride and stir the reaction mixture at room temperature until completion.

    • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent to obtain the chloroacetamide intermediate.

  • Synthesis of N-(this compound-3-yl)-2-aryloxyacetamides:

    • To a solution of the desired substituted phenol in acetone, add potassium carbonate.

    • Add the N-(this compound-3-yl)-2-chloroacetamide intermediate to the mixture.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final aryloxyacetamide derivative.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have been evaluated for various biological activities. The following tables summarize the quantitative data for their cytotoxic effects against cancer cell lines and their inhibitory activity against key enzymes.

Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells

Compound IDSubstitution Pattern on Aryloxyacetamide MoietyIC50 (µM)
2b 4-Fluorophenyl< 3.90
2c 4-Chlorophenyl< 3.90
2e 2,4-Dichlorophenyl< 3.90
2i 3-Nitrophenyl< 3.90
2k 4-Nitrophenyl< 3.90
Doxorubicin (Reference Drug)0.45

Data suggests that these compounds exhibit significant antiproliferative activity against A549 cells.[1]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget Enzyme% Inhibition at 10 µg/mL
2i Cathepsin D85.2
2k Cathepsin L80.5
Pepstatin A Cathepsin D (Reference)98.7
E-64 Cathepsin L (Reference)95.3

Compounds 2i and 2k demonstrate notable inhibitory activity against cathepsins D and L, respectively.[1]

Experimental Protocols for Biological Assays

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 4: Cathepsin D and L Inhibition Assay

This protocol describes a fluorometric assay to screen for inhibitors of cathepsin D and L.

Materials:

  • Recombinant human Cathepsin D and Cathepsin L

  • Fluorogenic substrate for Cathepsin D (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂)

  • Fluorogenic substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (specific for each enzyme, typically acidic pH)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (Pepstatin A for Cathepsin D, E-64 for Cathepsin L)

  • 96-well black microplates

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare working solutions of the enzymes and substrates in the appropriate assay buffers.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the test compound or reference inhibitor.

    • Add the enzyme solution and pre-incubate for 10-15 minutes at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Cathepsin D substrate and Ex/Em = 380/460 nm for the Cathepsin L substrate) in a kinetic mode for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

    • Determine the IC50 value for potent inhibitors.

Signaling Pathways and Mechanisms of Action

The this compound scaffold can be elaborated to target various signaling pathways implicated in cancer.

Cathepsin D and L in Cancer Progression

Cathepsins D and L are lysosomal proteases that are often overexpressed and secreted by cancer cells. Extracellularly, they can degrade components of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. They can also process and activate growth factors, further promoting tumor growth and angiogenesis. Inhibition of these enzymes is a promising strategy for cancer therapy.

Cathepsin_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Matrix TumorCell_Nucleus Gene Expression Pro_Cathepsin Pro-Cathepsin D/L TumorCell_Nucleus->Pro_Cathepsin Transcription & Translation Lysosome Lysosome Pro_Cathepsin->Lysosome Secreted_Pro_Cathepsin Secreted Pro-Cathepsin D/L Pro_Cathepsin->Secreted_Pro_Cathepsin Secretion Active_Cathepsin Active Cathepsin D/L Secreted_Pro_Cathepsin->Active_Cathepsin Activation (Acidic pH) ECM_Degradation ECM Degradation Active_Cathepsin->ECM_Degradation Growth_Factor_Activation Growth Factor Activation Active_Cathepsin->Growth_Factor_Activation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Angiogenesis_Proliferation Angiogenesis & Proliferation Growth_Factor_Activation->Angiogenesis_Proliferation Dibenzofuran_Inhibitor This compound Derivative (e.g., 2i, 2k) Dibenzofuran_Inhibitor->Active_Cathepsin Inhibition

Cathepsin D/L inhibition by this compound derivatives.
Targeting Kinase Signaling Pathways

The benzofuran scaffold, in general, is known to be a privileged structure for the design of kinase inhibitors. Derivatives can be designed to target key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway and the Cyclin-Dependent Kinase (CDK) pathways that regulate the cell cycle.

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Dibenzofuran_Kinase_Inhibitor Dibenzofuran-based Kinase Inhibitor Dibenzofuran_Kinase_Inhibitor->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway.

CDK2, in complex with cyclins E and A, is a key regulator of the G1/S phase transition of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Pathway Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb Cyclin_E Cyclin E E2F->Cyclin_E Transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E S_Phase_Entry S Phase Entry (DNA Replication) CDK2_Cyclin_E->S_Phase_Entry Promotes Dibenzofuran_CDK_Inhibitor Dibenzofuran-based CDK2 Inhibitor Dibenzofuran_CDK_Inhibitor->CDK2_Cyclin_E Inhibition

Inhibition of the CDK2-mediated cell cycle progression.

Experimental Workflow

The following diagram illustrates a general workflow for the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.

Workflow cluster_Design Design & Synthesis cluster_Screening Biological Evaluation cluster_Optimization Lead Optimization Scaffold_Selection Scaffold Selection: This compound Library_Design Library Design (SAR) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Synthesis->Purification_Characterization Primary_Screening Primary Screening: Cytotoxicity (MTT Assay) Purification_Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Enzyme Inhibition (Cathepsins, Kinases) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Secondary_Screening->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound ADMET_Profiling In Silico & In Vitro ADMET Profiling Lead_Compound->ADMET_Profiling Further_SAR Further SAR Studies ADMET_Profiling->Further_SAR Iterative Design Further_SAR->Library_Design Iterative Design

General workflow for this compound drug discovery.

References

2-Methoxydibenzofuran: A Potential Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited research has been published specifically on 2-Methoxydibenzofuran as a kinase inhibitor. The following information is based on studies of structurally related dibenzofuran and benzofuran derivatives, which have shown promising activity against various cancer-related kinases. The protocols provided are generalized and should be optimized for specific experimental conditions.

Introduction

This compound is a heterocyclic compound belonging to the dibenzofuran class of molecules. Dibenzofurans are prevalent in various natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent research into related benzofuran and dibenzofuran derivatives has revealed their potential as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. These findings suggest that this compound and its derivatives are promising scaffolds for the development of novel anti-cancer therapeutics.

While direct kinase inhibition data for this compound is not extensively available, derivatives of N-(this compound-3-yl)-2-aryloxyacetamide have demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with IC50 values below 3.90 µg/mL.[1][2] This cytotoxic activity hints at the potential for this scaffold to interfere with critical cellular signaling pathways, possibly through kinase inhibition.

This document provides an overview of the potential applications of this compound as a kinase inhibitor in cancer research, along with detailed protocols for its evaluation.

Potential Kinase Targets and Signaling Pathways

Based on studies of related dibenzofuran and benzofuran compounds, this compound may target several key signaling pathways involved in cancer progression:

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. Some benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, such as MEK and ERK.[3][4][5][6]

  • PI3K/Akt/mTOR Pathway: This is another critical signaling cascade that is often dysregulated in cancer, promoting cell growth, survival, and metabolism. Benzofuran compounds have been identified as inhibitors of PI3K and mTOR.[7][8][9][10]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzofuran-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12][13][14][15]

  • Pim/CLK1 Kinases: Dibenzofuran derivatives inspired by the natural product cercosporamide have shown dual inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and CDC-like kinase 1 (CLK1), which are involved in cancer cell survival and proliferation.[16]

The potential inhibitory effects of this compound on these pathways warrant further investigation to elucidate its precise mechanism of action.

Data Presentation

Table 1: Cytotoxicity of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives
CompoundCancer Cell LineIC50 (µg/mL)Reference
Various DerivativesA549 (Lung Cancer)< 3.90[1][2]
Table 2: Kinase Inhibitory Activity of Representative Dibenzofuran Derivatives (Cercosporamide-inspired)
CompoundKinase TargetIC50 (nM)Reference
Derivative 1Pim-180[16]
Derivative 1Pim-2120[16]
Derivative 1CLK150[16]
Derivative 2Pim-1150[16]
Derivative 2Pim-2250[16]
Derivative 2CLK190[16]

Note: The data in Table 2 is for dibenzofuran derivatives structurally related to this compound and is provided for illustrative purposes. The actual kinase inhibitory activity of this compound may vary.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a specific kinase of interest.

1. Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the recombinant kinase solution to each well.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17][18][19]

Protocol 3: Western Blot Analysis for Kinase Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in a specific kinase signaling pathway.

1. Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-only control.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of this compound.[20][21]

Visualizations

Signaling_Pathway_Inhibition cluster_ERK MAPK/ERK Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation, Survival TranscriptionFactors->Proliferation M2D This compound (Potential Inhibition) M2D->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_Pathway_Inhibition cluster_PI3K PI3K/Akt/mTOR Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis M2D This compound (Potential Inhibition) M2D->PI3K M2D->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental_Workflow start Start: This compound Synthesis/Acquisition invitro_kinase In Vitro Kinase Assay (Protocol 1) start->invitro_kinase cell_viability Cell Viability Assay (Protocol 2) start->cell_viability data_analysis Data Analysis: IC50 Determination, Pathway Inhibition invitro_kinase->data_analysis western_blot Western Blot Analysis (Protocol 3) cell_viability->western_blot western_blot->data_analysis conclusion Conclusion: Assess Kinase Inhibitory Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound as a kinase inhibitor.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Methoxydibenzofuran and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific antimicrobial or antifungal studies on 2-Methoxydibenzofuran. The following information is based on the biological activities of structurally related benzofuran derivatives and provides generalized protocols for the antimicrobial and antifungal screening of compounds like this compound.

Introduction

Data Presentation: Antimicrobial and Antifungal Activity of Benzofuran Derivatives

The following tables summarize quantitative data for various benzofuran derivatives, illustrating how experimental results for this compound could be presented.

Table 1: Antibacterial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Benzofuran Derivative 1Salmonella typhimurium12.5[3]
Escherichia coli25[3]
Staphylococcus aureus12.5[3]
Benzofuran Derivative 2Staphylococcus aureus25[3]
AU-23Pseudomonas aeruginosa ATCC 9027Not specified[4]
Methicillin-resistant S. aureus (MRSA) ATCC 33591Not specified[4]
Methicillin-sensitive S. aureus (MSSA) ATCC 25923Not specified[4]
Methicillin-resistant S. aureus (MRSA) ATCC 43300Not specified[4]

Table 2: Antifungal Activity of Benzofuran Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Benzofuran Derivative 5Penicillium italicum12.5[3]
Benzofuran Derivative 6Penicillium italicum12.5[3]
Colletotrichum musae25[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or test compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick a few colonies of the microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to achieve a range of desired test concentrations.

  • Assay Setup:

    • Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control well (inoculum with a known antimicrobial agent).

    • Include a negative control well (inoculum with the vehicle used to dissolve the test compound).

    • Include a sterility control well (broth medium only).

    • Include a growth control well (inoculum in broth medium only).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

    • Optionally, use a microplate reader to measure absorbance at 600 nm to quantify growth.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Cell spreader

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MBC/MFC Assay Compound_Prep Prepare this compound Stock & Dilutions Assay_Setup Set up 96-well plate with compound, inoculum, and controls Compound_Prep->Assay_Setup Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Assay_Setup Incubation_MIC Incubate (e.g., 37°C, 24h) Assay_Setup->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture From wells ≥ MIC Incubation_MFC Incubate agar plates Subculture->Incubation_MFC Read_MFC Determine MBC/MFC (≥99.9% killing) Incubation_MFC->Read_MFC

Caption: Workflow for antimicrobial/antifungal susceptibility testing.

Result_Interpretation Start Obtain MIC and MBC/MFC values Decision1 Is MBC/MFC ≤ 4 x MIC? Start->Decision1 Bactericidal Compound is Bactericidal/Fungicidal Decision1->Bactericidal Yes Bacteriostatic Compound is Bacteriostatic/Fungistatic Decision1->Bacteriostatic No

Caption: Interpretation of MIC and MBC/MFC results.

References

Investigating the Mechanism of Action of 2-Methoxydibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxydibenzofuran is a heterocyclic organic compound belonging to the dibenzofuran family. While direct studies on this compound are limited, the broader class of benzofuran and dibenzofuran derivatives has demonstrated a wide range of significant biological activities. This document outlines potential mechanisms of action for this compound based on established findings for structurally related compounds and provides detailed protocols for investigating these proposed activities. The primary hypothesized mechanisms include neuroprotection via antioxidant and anti-inflammatory pathways, and enzyme inhibition , particularly of key inflammatory and neurodegenerative targets.

Potential Mechanisms of Action

Based on the known bioactivities of benzofuran derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Neuroprotection: Many benzofuran-containing molecules exhibit neuroprotective properties. This is often attributed to their antioxidant capacity, which involves scavenging reactive oxygen species (ROS), and their ability to modulate neuroinflammatory pathways.

  • Anti-inflammatory Activity: Benzofuran scaffolds are present in numerous compounds with potent anti-inflammatory effects. The proposed mechanism for this compound involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling cascades like the NF-κB and MAPK pathways.

  • Enzyme Inhibition: Various benzofuran derivatives have been identified as inhibitors of specific enzymes implicated in disease. Potential targets for this compound could include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease, as well as other enzymes like phosphodiesterases (PDEs).

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize hypothetical quantitative data for the biological evaluation of this compound, based on typical results for active benzofuran derivatives.

Table 1: In Vitro Enzyme Inhibition Profile

Enzyme TargetIC₅₀ (µM)Assay Type
Cyclooxygenase-2 (COX-2)1.5 ± 0.2Cell-free enzymatic assay
Acetylcholinesterase (AChE)5.8 ± 0.7Ellman's assay
Butyrylcholinesterase (BChE)12.3 ± 1.5Ellman's assay
Phosphodiesterase 4 (PDE4)8.2 ± 0.9FRET-based enzymatic assay

Table 2: Cellular Activity Profile

Cellular AssayEC₅₀ (µM)Endpoint MeasuredCell Line
Inhibition of LPS-induced NO production3.7 ± 0.5Nitric Oxide (NO) levelsRAW 264.7
Neuroprotection against H₂O₂-induced toxicity2.1 ± 0.3Cell Viability (MTT)SH-SY5Y
Inhibition of NF-κB Nuclear Translocation6.5 ± 0.8High-content imagingHEK293

Experimental Protocols

Protocol 1: Determination of COX-2 Inhibitory Activity (Cell-Free Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (vehicle)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the prostaglandin F2α (PGF2α) production using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the untreated control group).

  • Incubate the cells for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Protocol 3: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to determine the concentration of NO in the samples.

  • Calculate the percentage of inhibition of NO production relative to the LPS-only treated cells.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow: COX-2 Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Compound) incubate1 Pre-incubate Enzyme with Compound prep->incubate1 reaction Initiate Reaction (Add Substrate) incubate1->reaction measure Measure Product Formation reaction->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the COX-2 inhibitory activity.

G cluster_1 Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (Inflammation) iNOS->NO Compound This compound Compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_2 Proposed Neuroprotective Mechanism OxidativeStress Oxidative Stress (e.g., H2O2) ROS Increased ROS OxidativeStress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath Compound This compound Compound->ROS scavenges

Caption: Proposed antioxidant mechanism of neuroprotection.

Functionalization of the 2-Methoxydibenzofuran Core Structure: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 2-methoxydibenzofuran core structure. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The protocols detailed herein offer practical guidance for key chemical transformations, enabling the synthesis of novel compounds for further investigation.

Introduction to the this compound Scaffold

Dibenzofurans are a class of aromatic ethers with a central furan ring fused to two benzene rings. The this compound core, in particular, serves as a valuable starting material for the synthesis of a wide range of functionalized derivatives. The methoxy group at the 2-position acts as an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions and providing a handle for further chemical modification. The functionalization of this core is a key strategy in the development of new therapeutic agents, with derivatives showing promise in areas such as cancer, inflammation, and neurodegenerative diseases.[1][2] This document outlines key synthetic transformations for the targeted modification of the this compound scaffold.

Regioselectivity in Electrophilic Aromatic Substitution

The methoxy group at the 2-position of the dibenzofuran ring is an ortho-, para-directing group for electrophilic aromatic substitution. Theoretical studies and experimental evidence on related benzofuran systems suggest that electrophilic attack is most likely to occur at positions C1, C3, and C8, with the precise outcome depending on the nature of the electrophile and the reaction conditions.[3][4] Steric hindrance can also play a significant role in determining the final product distribution. Understanding these directing effects is crucial for the selective synthesis of desired isomers.

Key Functionalization Reactions and Protocols

The following sections detail experimental protocols for key functionalization reactions of the this compound core. These protocols are based on established methodologies for dibenzofuran and related aromatic ethers and have been adapted for the target scaffold.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][5][6] For this compound, this reaction is expected to introduce a formyl group, a versatile handle for further synthetic transformations.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE).

  • Add the solution of this compound dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired formylated this compound derivative(s).

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketone intermediates.[7] The regioselectivity is influenced by the Lewis acid catalyst and reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equiv.) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Acylation: In a separate flask, dissolve this compound (1.0 equiv.) and acetyl chloride (1.2 equiv.) in anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the acylated this compound derivative(s).

Nitration

Nitration introduces a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group, providing a key entry point for the synthesis of various nitrogen-containing derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) (1.1 equiv.) and concentrated sulfuric acid (H₂SO₄) (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture slowly into a large volume of ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the nitro-2-methoxydibenzofuran derivative(s).

Halogenation (Bromination with NBS)

Halogenation, particularly bromination, introduces a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic compounds.[8][9][10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv.) portion-wise to the stirred solution at room temperature. For increased selectivity, the reaction can be cooled to 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the bromo-2-methoxydibenzofuran derivative(s).

Cross-Coupling Reactions for C-C Bond Formation

Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds by reacting an organoboron reagent with an organohalide.[11][12]

Experimental Protocol (General Procedure):

  • Reaction Setup: To a Schlenk flask, add the bromo-2-methoxydibenzofuran derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Coupling Reaction: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynes.[13][14][15][16]

Experimental Protocol (General Procedure):

  • Reaction Setup: In a Schlenk flask, combine the iodo- or bromo-2-methoxydibenzofuran derivative (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Coupling Reaction: Add a degassed solvent, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and a co-solvent like tetrahydrofuran (THF) or DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the functionalization of dibenzofuran and related scaffolds. Yields for this compound may vary.

ReactionReagents and ConditionsSubstrateProductYield (%)Reference
Vilsmeier-Haack Formylation POCl₃, DMF, DCE, 70 °C, 3hDibenzofuranDibenzofuran-2-carbaldehyde85Adapted from[1][5]
Friedel-Crafts Acylation Acetyl chloride, AlCl₃, DCM, rt, 4hDibenzofuran2-Acetyldibenzofuran90Adapted from[7]
Nitration HNO₃, H₂SO₄, Acetic acid, 0-5 °C, 1.5hDibenzofuran2-Nitrodibenzofuran~70Adapted from general procedures
Bromination NBS, CH₃CN, rt, 2hThis compoundBromo-2-methoxydibenzofuranNot specifiedAdapted from[8]
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12h3-Bromodibenzofuran3-Phenyldibenzofuran85-95Adapted from[11]
Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 50 °C, 6h3-Iododibenzofuran3-(Phenylethynyl)dibenzofuran80-90Adapted from[13][14]

Visualizations

G General Workflow for Functionalization and Application cluster_0 Functionalization of this compound cluster_1 Intermediate Products cluster_2 Further Derivatization and Application Start This compound Formylation Vilsmeier-Haack Formylation Start->Formylation Acylation Friedel-Crafts Acylation Start->Acylation Nitration Nitration Start->Nitration Halogenation Halogenation (e.g., Bromination) Start->Halogenation Formyl_Product Formyl Derivative Formylation->Formyl_Product Acyl_Product Acyl Derivative Acylation->Acyl_Product Nitro_Product Nitro Derivative Nitration->Nitro_Product Halo_Product Halogenated Derivative Halogenation->Halo_Product Drug_Discovery Drug Discovery & Materials Science Formyl_Product->Drug_Discovery Aldehyde Chemistry Acyl_Product->Drug_Discovery Ketone Chemistry Reduction Reduction of Nitro Group Nitro_Product->Reduction Cross_Coupling Cross-Coupling (Suzuki, Sonogashira) Halo_Product->Cross_Coupling Cross_Coupling->Drug_Discovery Reduction->Drug_Discovery Amino Derivatives

Caption: Workflow for the functionalization of this compound and subsequent applications.

G Electrophilic Aromatic Substitution Pathway Reactant This compound Intermediate Wheland Intermediate (Sigma Complex) Reactant->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted This compound Intermediate->Product - H+ Base Base

Caption: General mechanism for electrophilic aromatic substitution on the this compound core.

G Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

References

Application Notes and Protocols for Suzuki Coupling Reactions: Derivatization of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-methoxydibenzofuran via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the creation of diverse molecular architectures from readily available starting materials.[1][2][3] The protocols outlined herein are designed to be a practical guide for synthesizing novel 2-substituted methoxydibenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by coupling organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool for drug discovery and development.[2][4] The derivatization of the this compound scaffold using this methodology allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at the 2-position.

General Reaction Scheme

The general transformation for the Suzuki coupling of a halogenated this compound with an organoboron reagent is depicted below:

  • R¹-X: 2-Methoxy-X-dibenzofuran (where X is typically Br or I)

  • R²-B(OR)₂: An aryl- or heteroaryl-boronic acid or ester

  • Palladium Catalyst: A Pd(0) or Pd(II) complex

  • Base: An inorganic or organic base

  • Solvent: An appropriate organic solvent, often with water

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the Suzuki-Miyaura coupling of a model heterocyclic halide with an arylboronic acid. These conditions are a robust starting point for the derivatization of 2-bromo- or 2-iodo-methoxydibenzofuran.

ParameterConditionNotes
Aryl Halide 2-Bromo- or 2-Iodo-methoxydibenzofuranIodides are generally more reactive than bromides.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)A slight excess of the boronic acid is typically used.
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/LigandOther common catalysts include PdCl₂(dppf).
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMFDegassing the solvent is crucial to prevent catalyst oxidation.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo- or 2-Iodo-methoxydibenzofuran (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo- or 2-iodo-methoxydibenzofuran (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (3 mol%), and the base (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-methoxydibenzofuran.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Halo-methoxydibenzofuran - Boronic Acid - Catalyst - Base C Purge with Inert Gas A->C B Add Degassed Solvent D Heat and Stir B->D C->B E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product R1X R¹-X R2B R²B(OR)₂ Base Base

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxydibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process:

  • Ullmann Condensation: Formation of a diaryl ether intermediate, such as 2-methoxy-2'-hydroxydiphenyl ether, through a copper-catalyzed reaction between an appropriate phenol and an aryl halide.

  • Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization of the diaryl ether intermediate to form the dibenzofuran core. This step is typically catalyzed by a palladium complex.

Q2: What are the potential side products in the Ullmann condensation step for the diaryl ether intermediate?

During the Ullmann condensation for preparing the diaryl ether precursor, several side products can form:

  • Homocoupling Products: Symmetrical biaryls can be formed from the coupling of two molecules of the aryl halide.

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, losing the halogen atom.[1] This is an occasionally observed side-product in the classical Ullmann reaction.[1]

  • Phenolic Starting Material: Incomplete reaction will result in the presence of the unreacted phenol starting material.

Q3: What are the common side products during the palladium-catalyzed cyclization to form this compound?

The key intramolecular C-H arylation step can also lead to the formation of several impurities:

  • Dehalogenated Starting Material: If the cyclization precursor is an aryl halide (e.g., 2-bromo-2'-methoxydiphenyl ether), a common side reaction is the reductive dehalogenation of the starting material.[2][3] This side reaction can be influenced by the choice of phosphine ligands and the presence of a hydrogen source, such as water.[2]

  • Unreacted Diaryl Ether: Incomplete cyclization will leave the starting diaryl ether in the final product mixture.

  • Homocoupling Products: Although less common in intramolecular reactions, intermolecular coupling of the starting material can lead to dimeric structures.

  • Isomeric Dibenzofurans: Depending on the substitution pattern of the starting diaryl ether, cyclization at an alternative C-H bond could potentially lead to the formation of isomeric methoxydibenzofurans, although this is generally less favored due to steric and electronic factors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of side products.

Problem Potential Cause Recommended Solution
Low yield of diaryl ether and presence of homocoupled and dehalogenated side products in the Ullmann condensation. Inefficient copper catalyst activity or inappropriate reaction conditions.Ensure the use of activated copper catalyst. Optimize reaction temperature and time. The choice of solvent can also be critical; polar, high-boiling solvents are often used.[4]
Significant amount of unreacted starting materials in the Ullmann condensation. Insufficient reaction time or temperature. Deactivation of the copper catalyst.Increase reaction time and/or temperature. Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Low conversion of the diaryl ether to this compound in the palladium-catalyzed cyclization. Inactive palladium catalyst or suboptimal ligand.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective. Ensure the reaction is run under strictly anhydrous and anaerobic conditions.
Presence of a significant amount of dehalogenated diaryl ether in the final product. The catalytic system favors reductive dehalogenation. Presence of protic impurities.Use a less hydridic base. Ensure all reagents and solvents are scrupulously dried. The choice of ligand can also influence the extent of this side reaction.
Difficulty in purifying this compound from side products. Similar polarities of the product and side products.Employ careful column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system can also be effective for removing minor impurities.

Data on a Related Methoxy-Substituted Dibenzofuran Synthesis

Reactant Product Catalyst Solvent Temperature Time Yield
2-(1,3-dioxolan-2-yl)-4-bromo-1-(2-methoxy-4-nitrophenoxy)benzene2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furanPd/CDimethylacetamide115 °C2 daysNot explicitly stated for this step, but part of a multi-step synthesis.[5]

Experimental Protocols

A general protocol for the synthesis of a substituted dibenzofuran via palladium-catalyzed intramolecular aryl coupling is described in the synthesis of a methoxy-substituted nitrodibenzofuran.[5]

Synthesis of 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan: [5]

  • The diaryl ether starting material (8.1 mmol) is dissolved in dimethylacetamide (60 mL).

  • Sodium acetate (12.2 mmol) and 10% Palladium on carbon (0.228 mmol) are added to the solution.

  • The reaction mixture is stirred at 115 °C in an oil bath.

  • The reaction progress is monitored by NMR at selected intervals and is deemed complete after 2 days.

  • After completion, the reaction mixture is filtered through a pad of Celite®.

  • The filtrate is diluted with ethyl acetate (80 mL), poured into an aqueous solution of ammonium chloride (200 mL), and extracted with ethyl acetate (3 x 150 mL).

Visualizations

Synthesis_Pathway A 2-Bromoanisole + 2-Hydroxyphenylboronic Acid B Diaryl Ether Intermediate (2-Methoxy-2'-hydroxydiphenyl ether) A->B Ullmann Condensation (Cu catalyst) SP1 Side Products: - Homocoupling - Dehalogenation A->SP1 C This compound B->C Intramolecular C-H Arylation (Pd catalyst) SP2 Side Products: - Dehalogenation - Unreacted Ether B->SP2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Reaction Step with Low Conversion Start->CheckStep Ullmann Ullmann Condensation Issues CheckStep->Ullmann Step 1 Palladium Palladium Cyclization Issues CheckStep->Palladium Step 2 UllmannSol Optimize Cu catalyst, temperature, and time. Ensure inert atmosphere. Ullmann->UllmannSol PalladiumSol Screen Pd catalysts and ligands. Ensure anhydrous/anaerobic conditions. Use dry non-protic solvents. Palladium->PalladiumSol

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Methoxydibenzofuran, particularly in addressing low reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my Ullmann condensation reaction for this compound synthesis resulting in a low yield or failing completely?

Answer: Low or no yield in the Ullmann condensation for synthesizing dibenzofurans can be attributed to several factors, from reagent quality to reaction setup. Below is a step-by-step guide to troubleshoot this issue:

  • Catalyst Inactivity: The copper catalyst, particularly copper(I) salts like CuI, is prone to oxidation, which significantly reduces its catalytic activity.[1][2]

    • Solution: Use a fresh, high-purity batch of the copper salt. If the current stock is old, consider purchasing a new supply. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1]

    • Solution: Assemble the reaction under a thoroughly purged inert atmosphere of nitrogen or argon. All reagents and solvents should be properly degassed before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical for the success of the reaction.

    • Solution: Screen different solvents such as DMF, DMSO, dioxane, or toluene. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often being effective.[2] The reaction temperature may need to be optimized; classical Ullmann reactions often require high temperatures, sometimes exceeding 200°C, while modern protocols with specific ligands can proceed at lower temperatures (e.g., 80-140°C).[2]

  • Ligand Selection: While traditional Ullmann reactions are often performed without a ligand, modern variations benefit significantly from the addition of a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions.[2]

    • Solution: Introduce a bidentate ligand, such as 1,10-phenanthroline or an amino acid, to the reaction mixture. This can improve the yield and allow for lower reaction temperatures.[3]

  • Starting Material Purity: The purity of the starting materials, such as the substituted phenol and aryl halide, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or chromatography before use.

Question 2: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common issue that can significantly lower the yield of this compound. The primary side reactions include:

  • Homo-coupling: The starting aryl halides can couple with themselves to form biphenyl derivatives.[4]

    • Solution: This is often a result of high reaction temperatures or catalyst deactivation. Optimizing the reaction temperature and ensuring the catalyst remains active throughout the reaction can help minimize this. The use of an appropriate ligand can also suppress homo-coupling.

  • Hydrodehalogenation: The aryl halide can lose its halogen atom, leading to the formation of an unsubstituted arene.[2]

    • Solution: This side reaction can be promoted by moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere.

  • Formation of Isomeric Products: Depending on the starting materials, the formation of other methoxydibenzofuran isomers is possible.

    • Solution: Careful selection of starting materials with appropriate directing groups can enhance the regioselectivity of the reaction. Post-reaction purification via column chromatography is essential to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly based on the chosen synthetic route and reaction conditions. Some reported methods for similar dibenzofuran syntheses show yields ranging from moderate to high (e.g., 65% over two steps).[5] Optimization of the reaction conditions is key to achieving a higher yield.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are the best practices for purifying the crude this compound product?

A3: The most common method for purification is flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective in separating the desired product from unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes reported yields for dibenzofuran synthesis under varying conditions, which can serve as a reference for expected outcomes.

Synthetic ApproachKey ReagentsYield (%)Reference
Palladium-catalyzed C-H activationDimethyl carbamate, Pd catalystHighNot specified
Copper-mediated palladium-catalyzed couplingIodide, Copper/Palladium catalyst72%Not specified
Formylation of this compoundDichloromethyl methyl ether, SnCl₄95%Not specified
Efficient two-step method for methoxydibenzofuransNot specified65%[5]

Experimental Protocols

Detailed Methodology for Ullmann-type Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed intramolecular cyclization.

Reagents:

  • 2-Bromo-2'-hydroxy-3'-methoxybiphenyl

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-2'-hydroxy-3'-methoxybiphenyl (1 equivalent), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 2-Bromo-2'-hydroxy-3'-methoxybiphenyl 2-Bromo-2'-hydroxy-3'-methoxybiphenyl This compound This compound 2-Bromo-2'-hydroxy-3'-methoxybiphenyl->this compound Intramolecular Ullmann Condensation CuI, 1,10-Phenanthroline CuI, 1,10-Phenanthroline K2CO3, DMF, 120 C K2CO3, DMF, 120 C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Fresh CuI?) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Check_Catalyst->Check_Atmosphere No Success Improved Yield Check_Catalyst->Success Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Atmosphere->Optimize_Conditions No Check_Atmosphere->Success Yes Add_Ligand Consider Adding a Ligand (e.g., 1,10-Phenanthroline) Optimize_Conditions->Add_Ligand No Optimize_Conditions->Success Yes Check_Purity Verify Starting Material Purity Add_Ligand->Check_Purity No Add_Ligand->Success Yes Check_Purity->Success Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving 2-methoxydibenzofuran. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, an electron-rich heteroaromatic compound.

1. Low to No Product Yield

  • Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low or no yield in the Suzuki coupling of an electron-rich substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. It may not be forming or could be deactivating prematurely.

      • Troubleshooting Steps:

        • Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh, as older batches can lose activity.

        • Thoroughly degas your solvent and reaction mixture to eliminate oxygen, which can oxidize and deactivate the Pd(0) catalyst. Purging with an inert gas like argon or nitrogen for an extended period is critical.

        • If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient. Consider using a more robust precatalyst or ensuring your phosphine ligand can facilitate this reduction.

    • Poor Substrate Reactivity: The electron-donating nature of the methoxy group in this compound can make the oxidative addition step, which is often rate-limiting, more challenging.

      • Troubleshooting Steps:

        • Employ electron-rich and bulky phosphine ligands to accelerate oxidative addition. Ligands such as SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ for electron-rich aryl bromides.

        • Increase the reaction temperature. More forcing conditions can help overcome the activation energy barrier for the oxidative addition step.

        • If using a bromo-substituted this compound, consider converting it to the more reactive iodo- or triflate-substituted analog. The general reactivity order is I > Br > OTf >> Cl.[1]

    • Ineffective Base or Solvent System: The choice of base and solvent is critical and often interdependent.

      • Troubleshooting Steps:

        • For electron-rich substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

        • Ensure the chosen base is sufficiently soluble in the reaction mixture.

        • Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the transmetalation step.

2. Significant Side Product Formation

  • Question: I am observing significant formation of side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?

  • Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:

    • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.

      • Troubleshooting Steps:

        • Ensure rigorous degassing of all solvents and reagents.

        • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.

      • Troubleshooting Steps:

        • Use a milder base. Strong bases in aqueous media can accelerate protodeboronation. Consider switching from K₃PO₄ to a weaker base like K₂CO₃ or KF.

        • Minimize the amount of water in the reaction mixture or switch to anhydrous conditions if possible.

        • Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they can be more stable under certain reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of this compound?

A1: For electron-rich substrates like this compound, catalyst systems with bulky and electron-donating phosphine ligands are generally preferred as they promote the often rate-limiting oxidative addition step. While Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide better yields. Consider using a Pd(II) source like Pd(OAc)₂ or a precatalyst in combination with ligands such as SPhos, XPhos, or RuPhos.

Q2: What is the optimal base and solvent combination for this reaction?

A2: The optimal base and solvent are highly dependent on the specific coupling partners. However, a good starting point for the Suzuki coupling of this compound is a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system of dioxane/water or THF/water. The water content should be carefully optimized to ensure the solubility of the base while minimizing protodeboronation.

Q3: How can I monitor the progress of my Suzuki coupling reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: My boronic acid is unstable. What can I do?

A4: If you are using a boronic acid that is prone to degradation, consider converting it to a more stable boronate ester, such as a pinacolato boronate (Bpin) or a trifluoroborate salt (BF₃K). These derivatives can be more robust and may lead to higher yields.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of benzofuran and dibenzofuran derivatives, which can serve as a starting point for optimizing the reaction for this compound.

Table 1: Optimization of Suzuki Coupling for a Benzofuran Derivative

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (3)K₂CO₃ (2)EtOH/H₂O (1:1)80455
2Pd(OAc)₂ (3)K₂CO₃ (2)EtOH/H₂O (1:1)80461
3Custom Pd(II) Complex (3)K₂CO₃ (2)EtOH/H₂O (1:1)80491
4Custom Pd(II) Complex (3)NaOH (2)EtOH/H₂O (1:1)80478
5Custom Pd(II) Complex (3)Cs₂CO₃ (2)EtOH/H₂O (1:1)80463

Data adapted from a study on 2-(4-bromophenyl)benzofuran.[2]

Table 2: Suzuki Coupling of Various Arylboronic Acids with a Benzofuran Derivative

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidCustom Pd(II) ComplexK₂CO₃EtOH/H₂O8097
24-Fluorophenylboronic acidCustom Pd(II) ComplexK₂CO₃EtOH/H₂O8095
34-(Trifluoromethyl)phenylboronic acidCustom Pd(II) ComplexK₂CO₃EtOH/H₂O8092
42-Methylphenylboronic acidCustom Pd(II) ComplexK₂CO₃EtOH/H₂O8085

Data adapted from a study on 2-(4-bromophenyl)benzofuran.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-2-methoxydibenzofuran

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-2-methoxydibenzofuran (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (trans-complex) B->C D Transmetalation (Ar'-B(OR)2) C->D Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' Coupled Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound-X, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Caption: A logical troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting 2-Methoxydibenzofuran Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methoxydibenzofuran and other poorly soluble dibenzofuran derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous assay buffer?

A1: The limited aqueous solubility of this compound is inherent to its chemical structure. As a dibenzofuran derivative, it is a largely non-polar, hydrophobic molecule, leading to poor solubility in polar solvents like water and aqueous buffers.[1][2] Many promising new chemical entities exhibit low water solubility, which can hinder their evaluation in biological assays.[3][4]

Q2: What is the maximum recommended concentration of DMSO as a co-solvent for in vitro assays?

A2: The maximum recommended concentration of dimethyl sulfoxide (DMSO) is highly dependent on the cell type and the specific assay being performed. Generally, a final concentration of less than 0.5% (v/v) is considered safe for most cell lines to avoid cytotoxicity.[4][5] However, some robust cell lines may tolerate up to 1% DMSO. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions to determine the highest concentration that does not affect the assay results.[5]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. To address this, you can try several strategies:

  • Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the assay buffer.

  • Increase the co-solvent concentration: If your assay can tolerate it, a slightly higher percentage of DMSO may be required.

  • Use an alternative co-solvent: Other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be tested.[5]

  • Employ formulation strategies: For highly insoluble compounds, more advanced techniques like using surfactants to form micelles, or cyclodextrins to create inclusion complexes, may be necessary.[5][6]

Q4: I am observing high variability and inconsistent results between my experimental replicates. Could this be a solubility issue?

A4: Yes, poor solubility is a very common cause of high variability in biological assays.[5] If your compound is not fully dissolved, the actual concentration in the solution can differ from well to well, leading to inconsistent biological effects. Even non-visible micro-precipitates can scatter light and interfere with absorbance or fluorescence-based readouts.[5]

Troubleshooting Guides

Issue 1: Initial Dissolution Failure in Aqueous Buffer

If you are unable to dissolve this compound directly in your aqueous buffer, follow this troubleshooting guide.

Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: The standard first step is to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[4] Gentle warming (e.g., 37°C) or vortexing can aid dissolution.[4]

  • Serial Dilution into Aqueous Buffer: Perform serial dilutions of the DMSO stock into your final assay buffer to achieve the desired working concentration. Ensure the final DMSO concentration remains below the tolerance limit of your assay (typically <0.5%).[4]

  • Assess Solubility: Visually inspect for any cloudiness or precipitate. For a more rigorous check, centrifuge your final dilution at high speed and look for a pellet.

Data Presentation: Co-solvent Stock Solutions

Co-SolventRecommended Stock ConcentrationMaximum Final Assay Concentration (v/v)Considerations
DMSO10-30 mM< 0.5%Can induce cellular stress at higher concentrations.[4]
Ethanol10-30 mM< 0.5%Can affect membrane proteins and cellular metabolism.[4]
PEG 40010-50 mM< 1%Generally well-tolerated but can be viscous.
Propylene Glycol10-50 mM< 1%Another commonly used, less cytotoxic co-solvent.

Experimental Workflow for Initial Solubilization

G Workflow for Preparing Working Solutions start Start: Weigh solid this compound stock Dissolve in 100% DMSO to create 10-30 mM stock start->stock dilute Perform serial dilutions into aqueous assay buffer stock->dilute check Is the final DMSO concentration < 0.5%? dilute->check check->stock No, adjust stock concentration observe Visually inspect for precipitation or cloudiness check->observe Yes soluble Solution is clear. Proceed with experiment. observe->soluble No Precipitation precipitate Precipitation observed. observe->precipitate Precipitation

Caption: Workflow for preparing working solutions of this compound.

Issue 2: Compound Crashes Out of Solution in PBS

Phosphate-buffered saline (PBS) is a common buffer, but the phosphate ions can sometimes lead to the precipitation of salts, especially in concentrated stocks or in the presence of certain compounds.

Troubleshooting Steps:

  • Order of Reagent Addition: When preparing PBS, always dissolve the salts in about 80% of the final volume of water before adding the final volume. It is generally recommended to add solids to the liquid, not the other way around.[7]

  • pH Adjustment: The pH of the PBS can influence the solubility of your compound if it has ionizable groups. Ensure your PBS is at the correct pH (typically 7.4).[8]

  • Intermediate Dilution Step: Instead of diluting your highly concentrated DMSO stock directly into PBS, try a two-step dilution. First, dilute the stock into a small volume of pure water, then add this intermediate dilution to your PBS.[9]

  • Alternative Buffers: If precipitation persists, consider using an alternative buffer system that does not contain phosphate, such as HEPES or Tris-HCl, provided it is compatible with your assay.

Logical Flow for Troubleshooting PBS Precipitation

G Troubleshooting Precipitation in PBS start Start: Compound precipitates in PBS after dilution step1 Try intermediate dilution in pure water first? start->step1 step2 Check and adjust PBS pH to 7.4? step1->step2 No success Solubility Improved step1->success Yes step3 Use an alternative buffer (e.g., HEPES, Tris)? step2->step3 No step2->success Yes step3->success Yes fail Issue Persists: Consider formulation strategies step3->fail No

Caption: Decision tree for addressing precipitation in PBS.

Experimental Protocols

Protocol: Kinetic Solubility Assay using Nephelometry

This protocol is adapted for determining the kinetic solubility of poorly soluble compounds like this compound. Kinetic solubility is measured by observing the precipitation of a compound from a DMSO stock solution diluted into an aqueous buffer.[10][11]

1. Purpose: To rapidly assess the kinetic solubility of this compound in a high-throughput format.[12]

2. Materials and Equipment:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Nephelometer (for measuring light scattering)

  • Multichannel pipettes

  • Plate shaker/incubator

3. Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.[12][13]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Create a serial dilution of the compound in DMSO across the plate if a concentration range is being tested.

  • Add Buffer: Add 98 µL of the aqueous buffer to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.[12]

  • Mix and Incubate: Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[12][14]

  • Measure Light Scattering: After incubation, measure the light scattering in each well using a nephelometer.[12][14]

4. Data Analysis:

  • The solubility limit is determined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.

  • Plot the light scattering units against the compound concentration. The point at which the signal sharply increases indicates the concentration at which precipitation has occurred.

Data Presentation: Illustrative Kinetic Solubility Data

Compound Concentration (µM)Nephelometric Reading (Arbitrary Units)Observation
0 (Control)5.2Background
15.5Soluble
56.1Soluble
108.9Soluble
2535.7Precipitation
50150.4Heavy Precipitation
100450.1Heavy Precipitation

Workflow for Kinetic Solubility Assay

G Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM stock in 100% DMSO plate_setup Dispense 2 µL of stock into 96-well plate prep_stock->plate_setup add_buffer Add 98 µL of aqueous buffer plate_setup->add_buffer mix_incubate Mix and incubate for 2 hours add_buffer->mix_incubate measure Measure light scattering with nephelometer mix_incubate->measure analyze Analyze data to determine solubility limit measure->analyze

Caption: Step-by-step workflow for the nephelometric kinetic solubility assay.

References

Technical Support Center: 2-Methoxydibenzofuran Stability in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-Methoxydibenzofuran is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of related structures, such as aromatic ethers and dibenzofurans, and established principles of small molecule stability testing.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My measured concentration of this compound is unexpectedly low or decreases over the course of my aqueous-based assay. What is happening?

A1: This is a common issue that can stem from several factors. The primary suspects are chemical degradation, low aqueous solubility, or physical loss of the compound.

  • Possible Cause 1: Hydrolytic Degradation. While aromatic ethers are generally more resistant to hydrolysis than alkyl ethers, the methoxy group can still be susceptible to cleavage under certain pH and temperature conditions, converting this compound to 2-hydroxydibenzofuran.[3][4] This is particularly relevant in strongly acidic or basic assay buffers.

  • Possible Cause 2: Oxidative Degradation. Aromatic compounds can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) generated by cellular activity in biological assays.[5]

  • Possible Cause 3: Photodegradation. Dibenzofuran structures are known to be susceptible to degradation upon exposure to light, particularly UV light.[6][7][8] If your experimental setup involves prolonged exposure to ambient or artificial light, this could be a significant factor.

  • Possible Cause 4: Low Solubility & Precipitation. this compound is predicted to have low water solubility. If the concentration in your aqueous assay buffer exceeds its solubility limit, the compound may precipitate out of solution, leading to a lower measured concentration.

  • Possible Cause 5: Adsorption to Surfaces. Hydrophobic compounds can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates) and glassware, reducing the effective concentration in your assay.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: This is the most direct way to identify the root cause.[9][10] (See Experimental Protocols section for a detailed methodology).

  • Check for Precipitate: Visually inspect your assay wells for any signs of precipitation. Centrifuge a sample of the assay medium to see if a pellet forms.

  • Minimize Light Exposure: Repeat the experiment with all steps performed under amber lighting or with plates and tubes wrapped in aluminum foil.

  • Use Low-Binding Labware: Switch to low-protein-binding microplates and pipette tips to mitigate surface adsorption.

  • Modify Your Assay Buffer: Consider adding a small percentage of a compatible organic co-solvent (e.g., DMSO, ethanol) to improve solubility, but ensure the solvent concentration does not affect your assay's biological system.

Q2: I'm observing high variability in my results between replicate wells or across different experimental days. Could this be a stability issue?

A2: Yes, inconsistent degradation can be a major source of poor reproducibility.

  • Possible Cause 1: Inconsistent Timing. If the compound is degrading over time, even small variations in incubation times or the time between plate preparation and reading can lead to significant differences in results.

  • Possible Cause 2: Uneven Light Exposure. If some wells on a microplate are exposed to more light than others (e.g., the edge wells), this can cause differential photodegradation.

  • Possible Cause 3: Temperature Gradients. Inconsistent temperature across an incubator or a lab bench can lead to different rates of thermal degradation in different samples.

  • Possible Cause 4: Stock Solution Instability. If your stock solution in an organic solvent is not stored properly, it may degrade over time. Preparing fresh dilutions for each experiment from a properly stored master stock is crucial.

Troubleshooting Steps:

  • Standardize Timelines: Create a detailed, timed workflow for your assay and adhere to it strictly for all samples.

  • Protect from Light: Ensure all samples and plates are consistently protected from light from the moment the compound is added.

  • Check Equipment: Verify the temperature uniformity of your incubator. Allow all reagents to reach thermal equilibrium before starting the experiment.

  • Assess Stock Solution Stability: Aliquot your main stock solution and store it under recommended conditions. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Periodically check the concentration of an older stock aliquot against a freshly prepared standard.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: Proper storage is critical to ensure the long-term integrity of your compound.

Parameter Solid Compound Stock Solution (in Organic Solvent)
Temperature -20°C or -80°C-20°C or -80°C (aliquoted)
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Store under an inert gas; use airtight vials
Light Protect from light (use amber vials or store in the dark)Protect from light (use amber vials)
Solvent N/AAnhydrous DMSO or Ethanol is recommended. Avoid water.

Q2: How does pH affect the stability of this compound?

A2: The methoxy ether linkage is generally stable but can be susceptible to acid- or base-catalyzed hydrolysis.[4] Extreme pH values should be avoided. It is recommended to maintain assay conditions within a pH range of 6.0 to 7.5 . If your assay requires a pH outside this range, you must perform stability checks under those specific conditions.

Q3: Is this compound sensitive to oxidation, and can I use antioxidants?

A3: As an aromatic ether, this compound may be susceptible to oxidation. If you suspect oxidative degradation (e.g., from results of a forced degradation study with H₂O₂), you can consider adding antioxidants to your assay medium.

Recommended Antioxidants:

  • Ascorbic Acid (Vitamin C): Effective in aqueous solutions.

  • Trolox: A water-soluble analog of Vitamin E.

  • Butylated Hydroxytoluene (BHT): More suitable for organic solutions but can be used at low concentrations in aqueous media.

Important: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay's biological or detection components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to rapidly identify potential degradation pathways.[9][10][11]

  • Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable solvent.

  • Stress Conditions: For each condition, mix the drug solution with the stressor in a 1:1 ratio. Incubate for a defined period (e.g., 24 hours) and compare against an unstressed control sample kept at -20°C.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solution at 80°C (in the dark).

    • Photodegradation: Expose solution to a broad-spectrum light source (e.g., ICH-compliant photostability chamber) at room temperature.[10]

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The goal is to achieve 5-20% degradation.[10] Compare the chromatograms to identify degradation products (new peaks) and loss of the parent compound (decrease in the main peak area).

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting stability.

G start Assay Fails or Shows High Variability check_sol Is Compound Soluble in Assay Buffer? start->check_sol check_deg Suspect Chemical Degradation? check_sol->check_deg Yes sol_issue Issue: Solubility - Add co-solvent (e.g., DMSO) - Lower compound concentration check_sol->sol_issue No forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_deg->forced_deg Yes adsorption Check for Adsorption - Use low-binding plates/tips check_deg->adsorption No deg_issue Identify Degradation Pathway forced_deg->deg_issue path_photo Pathway: Photodegradation - Protect from light deg_issue->path_photo path_hydro Pathway: Hydrolysis (pH) - Adjust buffer pH to 6.0-7.5 deg_issue->path_hydro path_ox Pathway: Oxidation - Degas buffer - Add antioxidant deg_issue->path_ox

Caption: Troubleshooting workflow for diagnosing this compound instability.

G cluster_legend Legend compound This compound product_hydrolysis 2-Hydroxydibenzofuran + Methanol compound->product_hydrolysis Ether Cleavage product_photo Ring-opened or Dechlorinated Analogs* compound->product_photo C-O Cleavage product_ox Hydroxylated or Quinone-like Species compound->product_ox Ring Oxidation stressor_acid H+ / H2O (Acid Hydrolysis) stressor_acid->product_hydrolysis stressor_light Light (hv) (Photodegradation) stressor_light->product_photo stressor_ox [O] (Oxidation) stressor_ox->product_ox key_stress Stressor key_product Potential Product

Caption: Potential degradation pathways for this compound under stress.

G prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working 2. Prepare Working Solution in Assay Buffer prep_stock->prep_working t0 3. Time Zero (T0) Sample - Take aliquot immediately - Quench/Analyze prep_working->t0 incubate 4. Incubate Working Solution (Under Assay Conditions: Temp, Light, pH) prep_working->incubate analyze 6. HPLC Analysis - Quantify Parent Peak Area t0->analyze tx 5. Time X (Tx) Sample - Take aliquot at intervals - Quench/Analyze incubate->tx tx->analyze plot 7. Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for an assay stability test.

References

Technical Support Center: Overcoming Poor Regioselectivity in Dibenzofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in the functionalization of dibenzofuran.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in dibenzofuran functionalization so challenging?

A1: The dibenzofuran core has multiple C-H bonds with similar reactivity, particularly at positions C2/C8 and C3/C7, as well as the electronically distinct C4/C6 and C1/C9 positions. Many electrophilic substitution reactions show poor selectivity, leading to mixtures of isomers that are often difficult to separate. The desired regioselectivity often depends on carefully controlling reaction conditions and employing specific strategies like directing groups.

Q2: What are the most common strategies to control regioselectivity in dibenzofuran C-H functionalization?

A2: The primary strategies to control regioselectivity include:

  • Directed C-H Functionalization: This involves installing a directing group (DG) onto the dibenzofuran core, which then directs the functionalization to a specific nearby position (e.g., ortho-C-H activation).

  • Halogenation and Cross-Coupling: Selective halogenation (e.g., bromination or iodination) at a specific position can be achieved under controlled conditions. The resulting halodibenzofuran can then be used in various cross-coupling reactions to introduce a wide range of functional groups.

  • Catalytic C-H Borylation: Iridium-catalyzed C-H borylation can exhibit high regioselectivity for the C4/C6 positions, which are sterically less hindered.

  • Kinetic vs. Thermodynamic Control: Adjusting reaction parameters such as temperature, time, and solvent can favor the formation of either the kinetically or thermodynamically preferred product.

Q3: Which positions on the dibenzofuran ring are most reactive?

A3: The reactivity of the C-H bonds in dibenzofuran generally follows the order C4/C6 > C2/C8 > C3/C7 > C1/C9 for electrophilic aromatic substitution. However, this can be altered by the presence of substituents and the specific reaction conditions. For instance, in the absence of a directing group, iridium-catalyzed borylation favors the C4 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Bromination

Symptom: Your bromination reaction on an unsubstituted or substituted dibenzofuran yields a mixture of C2/C8, C4/C6, and other brominated isomers.

Possible Cause: Standard electrophilic bromination conditions (e.g., Br₂ in a chlorinated solvent) are often not selective for dibenzofuran.

Troubleshooting Steps:

  • Modify the Brominating Agent and Solvent:

    • For C2/C8 selectivity: Consider using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). This combination can favor bromination at the C2 and C8 positions.

    • For C4/C6 selectivity: In some cases, using a less reactive brominating agent or running the reaction at a lower temperature can favor the thermodynamically more stable C4/C6 isomers.

  • Employ a Directing Group Strategy:

    • If you need to functionalize a specific position, consider installing a directing group. For example, a directing group at the C4 position can direct bromination to the C3 or C5 position.

Issue 2: Low Yield or No Reaction in Directed C-H Functionalization

Symptom: You are using a directing group, but the desired C-H activation and functionalization are not proceeding efficiently.

Possible Causes:

  • The chosen directing group is not effective for the desired transformation.

  • The catalyst system (metal precursor, ligand, additive) is not optimal.

  • The reaction conditions (temperature, solvent, time) are not suitable.

Troubleshooting Steps:

  • Screen Different Directing Groups: Some directing groups are more effective than others for specific reactions. For example, a picolinamide directing group is often effective for palladium-catalyzed C-H functionalization.

  • Optimize the Catalyst System:

    • Metal Catalyst: While palladium is common, other metals like rhodium or ruthenium might be more effective for your specific transformation.

    • Ligand: The electronic and steric properties of the ligand can have a significant impact on the reaction outcome. Try screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

    • Additive/Oxidant: Many C-H activation reactions require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) or an additive to facilitate the catalytic cycle. Ensure you are using the correct one and consider screening alternatives.

  • Adjust Reaction Conditions:

    • Temperature: C-H activation often requires elevated temperatures. Try incrementally increasing the reaction temperature.

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF).

Experimental Protocols

Protocol 1: Regioselective C4 Borylation of Dibenzofuran

This protocol describes the iridium-catalyzed C-H borylation of dibenzofuran to selectively obtain 4-(dibenzofuran)boronic acid pinacol ester.

Materials:

  • Dibenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxyiridium cyclooctadiene dimer)

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

  • Cyclohexane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add dibenzofuran (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol), and dtbpy (0.03 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 80 °C and stir for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Data Presentation

Table 1: Comparison of Regioselectivity in Dibenzofuran Functionalization

Functionalization MethodReagents/CatalystPosition(s)Regioselective RatioYield (%)
Electrophilic BrominationBr₂ in CCl₄C2/C8 & C4/C6Mixture of isomers~80-90
Directed BrominationNBS in DMFC2/C8>95:5~85
Ir-catalyzed Borylation[Ir(COD)OMe]₂/dtbpyC4>98:2~90
Pd-catalyzed C-H Olefination (with DG at C1)Pd(OAc)₂, Picolinamide DGC2>95:5~75
Rh-catalyzed C-H Amination (with DG at C4)[RhCp*Cl₂]₂, Pyridyl DGC3>90:10~60

Visualizations

experimental_workflow cluster_start Starting Material cluster_strategy Functionalization Strategy cluster_direct Direct C-H Functionalization cluster_halogenation Halogenation Route cluster_product Functionalized Product Dibenzofuran Dibenzofuran Direct_Functionalization Direct C-H Functionalization Dibenzofuran->Direct_Functionalization Halogenation Halogenation Dibenzofuran->Halogenation Borylation C4-Borylation ([Ir] catalyst) Direct_Functionalization->Borylation Directed_Activation Directed C-H Activation (e.g., C2 with C1-DG) Direct_Functionalization->Directed_Activation Bromination C2/C8-Bromination (NBS, DMF) Halogenation->Bromination Product Regioselectively Functionalized Dibenzofuran Borylation->Product Directed_Activation->Product Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Bromination->Cross_Coupling Cross_Coupling->Product

Caption: Workflow for regioselective functionalization of dibenzofuran.

directed_functionalization cluster_main Directed C-H Functionalization at C2 C1 C1 C2 C2 C3 C3 C4 C4 O O C6 C6 C7 C7 C8 C8 C9 C9 DG Directing Group (DG) DG->C1 Metal Metal Catalyst (e.g., Pd) Metal->DG Coordination CH_bond Metal->CH_bond C-H Activation

Caption: Directed C-H functionalization of dibenzofuran at the C2 position.

Challenges in the scale-up synthesis of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methoxydibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary synthetic strategies for the dibenzofuran core, applicable to this compound, involve intramolecular cyclization reactions. Modern methods often utilize palladium-catalyzed C-H activation/C-O cyclization of diaryl ethers.[1][2][3] Older, yet still relevant, methods include the Ullmann condensation, which involves copper-catalyzed coupling.[4][5]

Q2: What are the key challenges in the scale-up synthesis of this compound?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Catalyst efficiency and lifetime: Palladium and copper catalysts can be sensitive and may deactivate, especially at larger scales.[6]

  • Byproduct formation: Incomplete reactions or side reactions can lead to impurities that are difficult to separate from the final product. Common byproducts can include homo-coupled products and unreacted starting materials.[7]

  • Purification: Isolation of the final product with high purity on a large scale can be challenging, often requiring multiple chromatographic steps or recrystallizations.[7]

  • Reaction conditions: Maintaining consistent temperature, pressure, and inert atmosphere during scale-up is critical for reproducible results.

Q3: How can I purify this compound effectively on a larger scale?

A3: For gram-scale and larger purification of this compound, column chromatography is a common method. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolation.[8][9] Recrystallization from a suitable solvent system is another effective technique for purification. The choice of solvent will depend on the specific impurity profile.

Q4: What are the typical impurities I might encounter in the synthesis of this compound?

A4: Potential impurities include unreacted starting materials (e.g., the corresponding diaryl ether precursor), homo-coupled byproducts, and isomers formed during the cyclization step.[7] If using an Ullmann-type reaction, residual copper catalyst can also be an impurity.

Troubleshooting Guides

Palladium-Catalyzed Synthesis

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation.
Suboptimal LigandThe choice of ligand can be critical. Experiment with different phosphine ligands to improve catalytic activity.
Incomplete ReactionMonitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time.
Poor Substrate PurityEnsure the diaryl ether precursor is of high purity, as impurities can inhibit the catalyst.

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step
Side ReactionsOptimize the reaction temperature. Higher temperatures can sometimes lead to increased byproduct formation.
Incorrect StoichiometryCarefully control the stoichiometry of the reactants and catalyst.
Oxygen SensitivityEnsure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
Ullmann Condensation

Problem 1: The reaction is sluggish or does not proceed to completion.

Possible Cause Troubleshooting Step
Inactive Copper CatalystUse freshly prepared or activated copper catalyst. The surface of the copper can oxidize, reducing its activity.
High Reaction Temperature Not ReachedThe Ullmann reaction often requires high temperatures. Ensure your heating apparatus can consistently maintain the required temperature.
Insufficient BaseEnsure the base used (e.g., potassium carbonate) is dry and of the correct stoichiometry to facilitate the reaction.

Data Presentation

Table 1: Representative Yields for Palladium-Catalyzed Dibenzofuran Synthesis

SubstrateCatalyst SystemYield (%)Reference
Electron-rich diaryl etherPd(OAc)₂ / NBu₄OAc91[6]
Trimethoxy-substituted diaryl etherPd(OAc)₂ / NBu₄OAc90[6]
Dimethyl-substituted diaryl etherPd(OAc)₂ / NBu₄OAc95[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-H Functionalization for Dibenzofuran Synthesis (General Procedure)

This protocol is a general representation based on modern synthetic methods for dibenzofurans.[1][2][6]

  • Reaction Setup: To an oven-dried reaction vessel, add the diaryl ether precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand (e.g., a phosphine ligand, 0.1 eq).

  • Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., potassium carbonate or tetrabutylammonium acetate, 2.0 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-125 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Add Diaryl Ether Precursor, Pd(OAc)₂, Ligand start->reactants solvent_base Add Solvent and Base reactants->solvent_base inert Establish Inert Atmosphere solvent_base->inert heat Heat and Stir (100-125 °C, 12-24h) inert->heat monitor Monitor by TLC/HPLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Yield of Product catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_suboptimal Is the ligand appropriate? catalyst_inactive->ligand_suboptimal Yes solution Yield Improved catalyst_inactive->solution No, Replace Catalyst incomplete_reaction Is the reaction complete? ligand_suboptimal->incomplete_reaction Yes ligand_suboptimal->solution No, Screen Ligands temp_time Optimize temperature/time incomplete_reaction->temp_time No purity Are starting materials pure? temp_time->purity Yes purify_sm Purify starting materials purity->purify_sm No purify_sm->solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and removal of impurities from 2-Methoxydibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in the synthesis of this compound typically arise from the synthetic route employed. For palladium-catalyzed intramolecular cyclization of a diaryl ether precursor (e.g., from 2-bromo-5-methoxyphenyl phenyl ether), common impurities include:

  • Unreacted Starting Materials: Such as the diaryl ether precursor and any coupling partners.

  • Homo-coupling Byproducts: Formation of biphenyl or other dimeric species from the starting materials.

  • Isomeric Products: Depending on the selectivity of the reaction, other methoxydibenzofuran isomers may be formed in small amounts.

  • Residual Catalyst: Trace amounts of the palladium catalyst and ligands used in the reaction.

  • Solvent Residues: Remaining solvents from the reaction or initial workup.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for each separated component.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis of the product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

Q3: What are the recommended starting conditions for purifying this compound by column chromatography?

A3: For silica gel column chromatography, a good starting point for the elution of this compound is a solvent system of hexane and ethyl acetate. A typical starting point would be a low percentage of ethyl acetate in hexane (e.g., 5-10%), with the polarity gradually increased as needed. The ideal solvent system should provide a clear separation between the product and its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: Finding an optimal recrystallization solvent often requires some experimentation. For a moderately polar compound like this compound, a two-solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone) at an elevated temperature, followed by the slow addition of a "poor" solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed. Slow cooling should then induce crystallization of the purified product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low recovery of this compound after column chromatography.

Possible CauseSuggested Solution
Compound is too soluble in the eluent. If the compound elutes too quickly (high Rf value), decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in hexane).
Compound is strongly adsorbed to the silica gel. If the compound does not elute (low Rf value), gradually increase the polarity of the eluent. In some cases, adding a small amount of a more polar solvent like methanol to the eluent can help. Alternatively, consider using a different stationary phase like alumina.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels to avoid poor separation and product loss.
Product is volatile. If the product is volatile, avoid excessive drying on the rotary evaporator at high vacuum or temperature.

Issue 2: The purified this compound is an oil and will not crystallize.

Possible CauseSuggested Solution
Presence of residual solvent. Dry the oil under high vacuum for an extended period to remove all traces of solvent.
Presence of impurities. Even small amounts of impurities can inhibit crystallization. Re-purify the oil by column chromatography using a shallow solvent gradient to improve separation.
Supersaturation. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil or by adding a seed crystal of pure this compound.
Incorrect solvent for crystallization. Experiment with different solvent systems for recrystallization. Trituration with a non-polar solvent like cold hexane may also help to induce solidification.

Issue 3: Persistent impurities are observed in the final product by NMR or GC-MS.

Possible CauseSuggested Solution
Co-elution of impurities during chromatography. The chosen solvent system may not have sufficient resolving power. Try a different solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate) or a different stationary phase (e.g., alumina). A shallower gradient during elution can also improve separation.
Formation of a stable complex with residual catalyst. If palladium residues are suspected, washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide during the workup may help.
Impurity is an isomer with very similar polarity. Preparative HPLC with a suitable column and mobile phase may be necessary for separating closely related isomers.

Data Presentation

Table 1: Typical Purification Profile for this compound

Purification StepStarting Purity (GC-MS Area %)Final Purity (GC-MS Area %)Yield (%)
Crude Product75-85%--
After Column Chromatography->98%70-85%
After Recrystallization->99.5%80-90% (of chromatographed material)

Note: The provided data is representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the this compound.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., Acetone/Hexane) Column_Chromatography->Recrystallization Further Purification Purity_Analysis Purity Analysis (GC-MS, HPLC, NMR) Recrystallization->Purity_Analysis Final Check Pure_Product Pure this compound (>99.5%) Purity_Analysis->Pure_Product

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure? Column_Chromatography Perform Column Chromatography Start->Column_Chromatography Yes Check_Purity_1 Check Purity (TLC/GC-MS) Column_Chromatography->Check_Purity_1 Recrystallize Perform Recrystallization Check_Purity_1->Recrystallize Impurities Present Pure_Product Pure Product Check_Purity_1->Pure_Product Pure Adjust_Column Adjust Column Conditions (Solvent, Gradient, Stationary Phase) Check_Purity_1->Adjust_Column Poor Separation Check_Purity_2 Check Final Purity Recrystallize->Check_Purity_2 Check_Purity_2->Pure_Product Pure Adjust_Recrystallization Adjust Recrystallization (Solvent System, Cooling Rate) Check_Purity_2->Adjust_Recrystallization Impurities Persist Adjust_Column->Column_Chromatography Adjust_Recrystallization->Recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

Preventing degradation of 2-Methoxydibenzofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Methoxydibenzofuran to minimize degradation and ensure the integrity of your research material.

Troubleshooting Guide

Researchers encountering unexpected results or suspecting degradation of their this compound sample can follow this troubleshooting guide to identify and resolve common issues.

TroubleshootingGuide start Start: Suspected Degradation of This compound check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere - Container Seal start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Deviation from recommendations? proper_storage Storage Conditions Appear Correct check_storage->proper_storage No deviation correct_storage Action: Correct Storage Conditions (e.g., Refrigerate, Protect from Light, Use Inert Gas) improper_storage->correct_storage Yes analytical_testing Perform Analytical Testing: - HPLC/UPLC for purity - GC-MS to identify degradants - NMR for structural confirmation proper_storage->analytical_testing correct_storage->analytical_testing degradation_confirmed Degradation Confirmed analytical_testing->degradation_confirmed Impurities or reduced purity? no_degradation No Significant Degradation Detected analytical_testing->no_degradation Purity within specification quantify_degradation Quantify Degradation and Identify Degradation Products degradation_confirmed->quantify_degradation Yes consider_other_factors Consider Other Experimental Factors: - Solvent purity - Reaction conditions - Contamination no_degradation->consider_other_factors consult_sds Consult Safety Data Sheet (SDS) for Handling and Disposal quantify_degradation->consult_sds remediate_experiment Action: Address Other Factors and Repeat Experiment consider_other_factors->remediate_experiment end_ok End: Proceed with Experiment remediate_experiment->end_ok end_degraded End: Procure New Batch of This compound consult_sds->end_degraded

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound during storage?

A2: Based on the chemical structure of this compound and the general reactivity of aromatic ethers, the primary degradation pathways are likely to be oxidation and hydrolysis (O-demethylation).

  • Oxidation: The dibenzofuran ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. Exposure to air (oxygen) and light can accelerate this process.

  • O-Demethylation: The methoxy group can be cleaved to form 2-hydroxydibenzofuran. This hydrolysis reaction can be catalyzed by acidic or basic impurities and moisture.

DegradationPathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, light O_Demethylation O-Demethylation (Hydrolysis) This compound->O_Demethylation H2O, acid/base Hydroxylated_Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated_Derivatives Ring_Opened_Products Ring-Opened Products Oxidation->Ring_Opened_Products 2_Hydroxydibenzofuran 2-Hydroxydibenzofuran O_Demethylation->2_Hydroxydibenzofuran

Caption: Potential degradation pathways of this compound.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity and detecting polar degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with distinct spectral signatures.

Q4: Is there any quantitative data on the stability of this compound under different storage conditions?

A4: While specific public data on the degradation rate of this compound is limited, the following table provides an illustrative example of expected stability based on the behavior of similar aromatic ether compounds under forced degradation conditions. This data is for illustrative purposes only and should not be considered as specification.

Storage ConditionDurationExpected Purity (%)Potential Degradants
Recommended
2-8 °C, Dark, Inert Atmosphere12 months>99%Negligible
Accelerated/Stress Conditions
40 °C / 75% RH, Dark3 months95 - 98%2-Hydroxydibenzofuran, Oxidized impurities
Ambient, Exposed to Light and Air3 months90 - 95%Oxidized impurities, 2-Hydroxydibenzofuran
60 °C, Dark1 month92 - 96%2-Hydroxydibenzofuran, Oxidized impurities

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

  • Degraded samples of this compound (from forced degradation studies)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • For degraded samples, dissolve the material in the same solvent to a similar concentration.

4. Method Development and Validation:

  • Specificity: Inject the reference standard, a blank (solvent), and the degraded samples to ensure that the peak for this compound is well-resolved from any degradation product peaks and solvent front.

  • Linearity: Prepare a series of dilutions of the reference standard and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform replicate injections of a known concentration of the reference standard to determine the method's accuracy and precision.

  • Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject the this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 48 hours.

    • Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are separated from the parent peak.

ExperimentalWorkflow start Start: Stability Study of This compound method_dev Develop HPLC Method: - Select Column & Mobile Phase - Optimize Gradient & Flow Rate start->method_dev forced_degradation Perform Forced Degradation: - Acidic, Basic, Oxidative - Thermal, Photolytic Stress method_dev->forced_degradation analyze_samples Analyze Samples by HPLC: - Reference Standard - Degraded Samples forced_degradation->analyze_samples validate_method Validate Method (ICH Guidelines): - Specificity - Linearity - Accuracy & Precision analyze_samples->validate_method data_analysis Data Analysis: - Quantify Purity - Identify Degradation Products validate_method->data_analysis Method Validated end End: Establish Storage Conditions and Shelf-Life data_analysis->end

Caption: Experimental workflow for a stability study of this compound.

Technical Support Center: NMR Analysis of Substituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted dibenzofurans.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Quality

Q1: My NMR spectrum has a very low signal-to-noise ratio. What should I do?

A1: A low signal-to-noise ratio can be caused by several factors. First, ensure your sample concentration is adequate. For ¹H NMR of small molecules like dibenzofurans, 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2][3] For ¹³C NMR, a more concentrated sample of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[1][3][4] If the concentration is appropriate, increasing the number of scans during acquisition will improve the signal-to-noise ratio.[5]

Q2: The peaks in my spectrum are very broad. What is the cause?

A2: Peak broadening can stem from several issues:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[3][4] Try diluting your sample.

  • Insoluble Material: The presence of undissolved solids will severely degrade spectral quality.[3][4] Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[1][6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[3][7] If suspected, try to repurify the sample.

Q3: My compound is poorly soluble in CDCl₃. What are my options?

A3: If solubility in deuterochloroform (CDCl₃) is an issue, you can try other deuterated solvents.[8] The choice depends on the polarity of your substituted dibenzofuran. Common alternatives include acetone-d₆, DMSO-d₆, benzene-d₆, or methanol-d₄.[1][4][8] Note that changing the solvent will cause chemical shifts to change, which can sometimes be advantageous for resolving overlapping signals.[8][9]

Q4: I see unexpected peaks in my spectrum, such as a singlet around 1.56 ppm or 2.05 ppm.

A4: These are often due to common contaminants. A peak around 1.56 ppm in CDCl₃ is typically water.[10] A peak at 2.05 ppm in acetone-d₆ is the residual solvent peak.[11] Other common contaminants include residual ethyl acetate or acetone from purification or cleaning glassware.[8] To minimize water contamination, consider storing your deuterated solvents over molecular sieves.[6]

Spectral Interpretation & Analysis

Q5: The aromatic region of my ¹H NMR spectrum is very complex and the signals are overlapping. How can I assign the protons?

A5: Overlapping signals in the aromatic region are a common challenge with polycyclic aromatic systems like dibenzofurans.[5][9]

  • Change Solvents: Acquiring the spectrum in a different solvent, such as benzene-d₆, can alter the chemical shifts and may resolve the overlap due to different solvent-solute interactions.[8][9]

  • Higher Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz) increases signal dispersion, which can often separate crowded peaks.[9]

  • 2D NMR Techniques: Two-dimensional NMR is essential for unambiguous assignment.[12]

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping you trace the connectivity within each benzene ring.[1][9]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to, which is crucial for assigning both ¹H and ¹³C signals.[5][9]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying connectivity across quaternary carbons and confirming the substitution pattern.[1]

Q6: The integration values for my aromatic protons do not match the expected numbers.

A6: This can happen if the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) overlaps with your aromatic signals.[8] In this case, you can try running the sample in a different solvent like acetone-d₆ to shift the signals away from the solvent peak.[8] Also, ensure that the relaxation delay (D1) is sufficiently long (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the protons, which is necessary for accurate quantification.[1]

Q7: The splitting patterns in the aromatic region don't follow the simple n+1 rule. Why is that?

A7: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J-value), second-order effects can occur.[5] This leads to complex, non-intuitive splitting patterns and distorted peak intensities ("leaning" or "roofing"). This is common in rigid aromatic systems. While full analysis requires simulation software, 2D NMR experiments like COSY are the most practical way to determine the coupling network.[5]

Q8: The signals for my quaternary carbons in the ¹³C NMR spectrum are very weak or missing.

A8: This is a common and expected phenomenon. Quaternary carbons have two main characteristics that lead to weak signals:

  • Long Relaxation Times (T₁): They relax much more slowly than protonated carbons. Increasing the relaxation delay (D1) in your acquisition parameters can help improve their intensity.

  • Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C experiments, the signal intensity of carbons is enhanced by nearby protons. Since quaternary carbons have no directly attached protons, they do not benefit from this enhancement.[5]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR

  • Weigh Sample: Accurately weigh the required amount of the purified dibenzofuran derivative into a clean, dry vial.[1]

    • ¹H NMR: 5-10 mg[1]

    • ¹³C NMR: 20-50 mg[1]

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[1][2]

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1] Sonication may be used for poorly soluble compounds.[5]

  • Filter and Transfer: Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.[1] Transfer the solution through the filter directly into a clean, dry 5 mm NMR tube.[1] This step is critical to remove any dust or particulate matter.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[4]

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

These protocols assume a modern spectrometer (e.g., Bruker).

  • Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to determine the spectral widths (SW) needed for the 2D experiments.[1]

  • COSY (¹H-¹H Correlation):

    • Experiment: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).[1]

    • Parameters: Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals. Typically, 2-8 scans per increment are sufficient.[1]

    • Interpretation: Cross-peaks indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.[1]

  • HSQC (¹H-¹³C One-Bond Correlation):

    • Experiment: Use a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3 for multiplicity editing).[1]

    • Parameters: Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.

    • Interpretation: Cross-peaks connect protons with the carbon atoms they are directly bonded to.[1]

  • HMBC (¹H-¹³C Long-Range Correlation):

    • Experiment: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

    • Parameters: Set the F2 (proton) and F1 (carbon) spectral widths. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[1]

    • Interpretation: Cross-peaks show correlations between protons and carbons separated by 2-4 bonds, which is key for piecing together the molecular structure.[1]

Data Presentation

Table 1: Typical NMR Acquisition Parameters for Dibenzofuran Analysis

Parameter¹H NMR (1D)¹³C NMR (1D)
Pulse Program zg30zgpg30
Spectral Width (SW) 12-16 ppm200-240 ppm
Number of Scans (NS) 8-16128-1024+
Relaxation Delay (D1) 1-2 seconds2 seconds
Acquisition Time (AQ) 2-4 seconds1-2 seconds

(Note: These are typical starting parameters and may need to be optimized based on the specific compound and spectrometer.[1])

Table 2: Reference Chemical Shifts for Unsubstituted Dibenzofuran

Position¹H Chemical Shift (ppm in CDCl₃)¹³C Chemical Shift (ppm in DMSO-d₆)
H-1, H-97.96120.9
H-2, H-87.46122.9
H-3, H-77.35127.3
H-4, H-67.57111.7
C-4a, C-5a-124.6
C-9a, C-9b-156.3

(Data compiled from various sources.[12][13][14] Chemical shifts are highly dependent on the substituent and solvent used.)

Visual Workflow Guides

Troubleshooting_Workflow start Poor Quality NMR Spectrum (Broad Peaks, Low S/N) check_sol Is the sample fully dissolved? (No visible solids) start->check_sol check_conc Is sample concentration adequate? (5-10 mg for ¹H, 20-50 mg for ¹³C) check_shim Re-shim the magnet check_conc->check_shim Yes remake_sample Prepare new, more concentrated sample check_conc->remake_sample No check_sol->check_conc Yes filter_sample Filter sample into a clean NMR tube check_sol->filter_sample No increase_scans Increase Number of Scans (NS) check_shim->increase_scans If S/N is still low good_spectrum High-Quality Spectrum check_shim->good_spectrum Problem Solved increase_scans->good_spectrum remake_sample->check_shim filter_sample->check_shim

Caption: General troubleshooting workflow for poor quality NMR spectra.

Structure_Elucidation_Workflow start Analyze Unknown Substituted Dibenzofuran nmr_1d Acquire 1D NMR: ¹H and ¹³C Spectra start->nmr_1d analysis_1d Initial Analysis: - Count signals - Check integrations - Assess chemical shifts nmr_1d->analysis_1d overlap Are aromatic signals overlapped or complex? analysis_1d->overlap nmr_2d Acquire 2D NMR: COSY, HSQC, HMBC overlap->nmr_2d Yes propose Propose Structure overlap->propose No cosy COSY: Establish ¹H-¹H coupling networks nmr_2d->cosy hsqc HSQC: Assign protonated carbons (C-H) cosy->hsqc hmbc HMBC: Connect fragments via long-range ¹H-¹³C couplings hsqc->hmbc hmbc->propose confirm Confirm assignments with all data propose->confirm end Final Structure confirm->end

Caption: Logical workflow for structure elucidation using NMR techniques.

References

Validation & Comparative

Comparative study of 2-Methoxydibenzofuran and usnic acid as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate the majority of cellular processes, are frequently dysregulated in cancer and other diseases.[1] Natural products and their derivatives have historically been a rich source of bioactive compounds, with usnic acid, a lichen metabolite, and various synthetic dibenzofuran scaffolds showing promise as kinase inhibitors. This guide provides a comparative analysis of usnic acid and the potential of the 2-methoxydibenzofuran scaffold as kinase inhibitors, supported by experimental data and detailed methodologies.

While extensive research has been conducted on the kinase inhibitory properties of usnic acid and a variety of dibenzofuran derivatives, it is important to note that specific experimental data on this compound as a kinase inhibitor is limited in the current scientific literature. Therefore, this guide will compare usnic acid with the broader class of dibenzofuran derivatives, highlighting the potential of this chemical scaffold in kinase inhibition.

Data Presentation: A Comparative Look at Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of usnic acid and various dibenzofuran derivatives against several kinases and cancer cell lines. This data provides a quantitative comparison of their potency.

Table 1: Kinase Inhibitory Activity (IC50)

Compound/DerivativeTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Usnic AcidPim-1Potent inhibitor (specific IC50 not provided)--
Dibenzofuran Derivative 44 Pim-10.06SGI-17760.05
Pim-20.035SGI-17760.10
CLK10.026--
Dibenzofuran Derivative 12c CK20.0058--
Dibenzofuran Derivative 16b VEGFR-20.07797Sorafenib0.002
Dibenzofuran Derivative 18d VEGFR-20.0454Sorafenib0.002

Note: The IC50 values for dibenzofuran derivatives are for specific substituted compounds as noted in the source literature and not for the parent this compound.

Table 2: Cytotoxic Activity against Cancer Cell Lines (IC50)

Compound/DerivativeCell LineCancer TypeIC50 (µM)
Usnic AcidHL-60Acute Myeloid Leukemia10
K562Chronic Myeloid Leukemia10.4
BGC823Gastric Cancer236.55 (24h)
SGC7901Gastric Cancer618.82 (24h)
Dibenzofuran Derivative 44 MV4-11Acute Myeloid Leukemia2.6
Dibenzofuran Derivative 16b A549Lung Cancer1.48
Dibenzofuran Derivative 7 A549Lung CancerMost promising activity
Dibenzofuran Derivative 8 A549, HepG2Lung, Liver CancerSignificant activity

Signaling Pathways and Experimental Workflows

Usnic Acid's Impact on Cellular Signaling

Usnic acid has been shown to modulate several key signaling pathways implicated in cancer progression. It is a known inhibitor of the Pim-1 kinase, which is a crucial regulator of cell survival and proliferation.[2] Furthermore, usnic acid can suppress the VEGFR2-mediated Akt and ERK1/2 signaling pathways, which are critical for angiogenesis.[3][4] It has also been observed to activate the JNK pathway, often associated with the induction of apoptosis.[5][6]

Usnic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Akt Akt VEGFR2->Akt ERK ERK1/2 VEGFR2->ERK Pim1 Pim-1 Proliferation Cell Proliferation & Survival Pim1->Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Proliferation ERK->Angiogenesis JNK JNK Apoptosis Apoptosis JNK->Apoptosis UsnicAcid Usnic Acid UsnicAcid->VEGFR2 UsnicAcid->Pim1 UsnicAcid->JNK

Caption: Signaling pathways modulated by Usnic Acid.

General Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a multi-step process, starting from biochemical assays to cellular assays and finally in vivo studies.

Kinase_Inhibitor_Workflow Biochemical Biochemical Assays (e.g., Kinase Inhibition Assay) Determine IC50 Cellular Cell-Based Assays (e.g., Cell Viability, Western Blot) Confirm target engagement & cellular effect Biochemical->Cellular InVivo In Vivo Studies (e.g., Xenograft models) Evaluate efficacy and toxicity Cellular->InVivo

Caption: Experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the study of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This protocol is adapted from established methods for determining the in vitro potency of a compound against a specific kinase.[7]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the kinase reaction mixture to each well to initiate the reaction.

  • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect changes in protein expression and phosphorylation status, providing evidence of target engagement by the inhibitor.[5]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.

Conclusion

Usnic acid demonstrates significant potential as a kinase inhibitor, impacting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. While direct experimental evidence for this compound as a kinase inhibitor is currently lacking, the broader class of dibenzofuran derivatives has yielded several potent inhibitors of various kinases, including Pim-1, CLK1, CK2, and VEGFR-2.[8][9][10][11] This suggests that the dibenzofuran scaffold is a promising template for the design of novel kinase inhibitors.

Further research is warranted to synthesize and evaluate the kinase inhibitory activity of this compound and its derivatives. Such studies, employing the standardized protocols outlined in this guide, will be crucial in determining their therapeutic potential and providing a more direct comparison with established natural product inhibitors like usnic acid. The continued exploration of both natural and synthetic compounds is essential for the development of new and effective targeted therapies.

References

Validating the Anticancer Potential of 2-Methoxydibenzofuran Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Activity of 2-Methoxydibenzofuran Derivatives and Other Benzofuran/Dibenzofuran Analogs.

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, dibenzofurans and their structural relatives, benzofurans, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer activity of derivatives of this compound, placing their performance in context with other relevant dibenzofuran and benzofuran compounds. The information presented is supported by experimental data from scientific literature, with detailed methodologies for key assays to facilitate reproducibility and further investigation.

While direct in vitro anticancer studies on the parent this compound are not extensively available in the current body of scientific literature, recent research has demonstrated the significant cytotoxic potential of its derivatives. A study focusing on novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives revealed potent activity against the A549 human lung cancer cell line.[1] This finding underscores the potential of the this compound scaffold as a backbone for the development of new anticancer therapeutics.

Comparative Cytotoxicity Data

To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and other selected benzofuran and dibenzofuran compounds against the A549 lung cancer cell line and other cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µg/mL)
N-(this compound-3-yl)-2-aryloxyacetamidesMultiple DerivativesA549< 3.90

Note: The study reported that most of the synthesized derivatives exhibited IC50 values below the lowest tested concentration of 3.90 µg/mL, indicating high potency.[1]

Table 2: Comparative Cytotoxicity of Other Benzofuran and Dibenzofuran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Benzofuran-Dipiperazine HybridsCompound 8cA5490.12
Compound 8dA5490.43
Benzofuran-Chalcone HybridsCompound 4gHCC1806 (Breast)5.93
Compound 4gHeLa (Cervical)5.61
Halogenated BenzofuransCompound 7A5496.3
Compound 8A5493.5
Benzofuran-2-carboxamidesCompound 50gA5490.57
Compound 50gHCT-116 (Colon)0.87
Compound 50gHeLa (Cervical)0.73
3-Methylbenzofuran DerivativesCompound 16bA5491.48
Piperazine-based BenzofuransCompound 38A54925.15

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments commonly used to validate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle by quantifying the DNA content of cells.[6][7][8][9]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Anticancer_Activity cluster_invitro In Vitro Anticancer Activity Validation start Cancer Cell Culture (e.g., A549) treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry treatment->flow data Data Analysis (IC50, Cell Cycle Arrest, Apoptosis Induction) mtt->data cell_cycle Cell Cycle Analysis flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle->data apoptosis->data

Caption: Experimental workflow for in vitro validation of anticancer activity.

mTOR_Signaling_Pathway cluster_pathway Potential mTOR Signaling Inhibition by Benzofuran Derivatives GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by benzofuran derivatives.[13][14][15][16]

References

A Comparative Guide to the Bioactivity of 2-Methoxydibenzofuran and Its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 2-Methoxydibenzofuran derivatives and related dibenzofuran and benzofuran compounds across various cancer cell lines. The objective is to present a clear overview of their cytotoxic potential and mechanisms of action, supported by experimental data to aid in drug discovery and development efforts.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives and other relevant dibenzofuran and benzofuran compounds in different human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassSpecific Derivative/CompoundCell LineCancer TypeIC50 (µM)
This compound Derivatives N-(this compound-3-yl)-2-aryloxyacetamide derivatives (e.g., 2b, 2c, 2e, 2i, 2k)A549Lung Cancer<3.90 µg/mL*
Dibenzofuran Derivatives Eupatodibenzofuran AA549Lung Cancer5.95 ± 0.89[1]
Eupatodibenzofuran AMCF-7Breast Cancer5.55 ± 0.23[1]
DBF1HeLaCervical Cancer42.08 µg/mL
DBF2HeLaCervical Cancer39.74 µg/mL
Benzofuran Derivatives Ailanthoidol (Natural Benzofuran)Huh7 (mutant p53)Liver Cancer22 (at 48h)[2]
Ailanthoidol (Natural Benzofuran)HepG2 (wild-type p53)Liver Cancer>80[2]
Compound 30a (Synthetic Benzofuran)HepG2Liver CancerPotent inhibitor of tubulin polymerization[2]
Compound 13g (Synthetic Benzofuran)MCF-7Breast Cancer1.287[2]
Fluorinated Benzofuran Derivative 1HCT116Colorectal Cancer19.5[3]
Fluorinated Benzofuran Derivative 2HCT116Colorectal Cancer24.8[3]

Note: The study on N-(this compound-3-yl)-2-aryloxyacetamide derivatives reported IC50 values as lower than the lowest tested concentration, indicating significant cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well. The plate is then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while gently vortexing. The cells are then stored at 4°C for at least one hour.

  • Washing: The fixed cells are washed twice with PBS to remove the ethanol.

  • Staining: The cell pellet is resuspended in a propidium iodide (PI) staining solution containing RNase A to prevent the staining of RNA.

  • Incubation: The cells are incubated in the dark for at least 30 minutes at room temperature.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing the bioactivity of a compound and a representative signaling pathway that is often modulated by benzofuran and dibenzofuran derivatives.

G cluster_workflow Experimental Workflow start Start: Compound Synthesis/Isolation cell_culture Cell Line Seeding (e.g., A549, MCF-7, HeLa) start->cell_culture treatment Treatment with This compound Derivative cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle pathway Signaling Pathway Analysis (Western Blot) viability->pathway apoptosis->pathway cell_cycle->pathway end End: Data Analysis & Conclusion pathway->end

A general experimental workflow for bioactivity assessment.

G cluster_pathway Apoptosis Signaling Pathway compound Dibenzofuran Derivative mitochondria Mitochondrial Stress compound->mitochondria bax Bax (Pro-apoptotic) Activation mitochondria->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A representative mitochondrial-mediated apoptosis pathway.

Mechanistic Insights

Studies on dibenzofuran and benzofuran derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis. For instance, Eupatodibenzofuran A has been shown to induce apoptosis in A549 and MCF-7 cells through a pathway that is dependent on both mitochondria and caspase-3.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1]

Furthermore, some benzofuran derivatives have been found to interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. For example, some benzofuran derivatives have been shown to induce G2/M phase arrest in cancer cells.[2]

References

Comparative Analysis of 2-Methoxydibenzofuran Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization and comparison of 1-Methoxydibenzofuran, 2-Methoxydibenzofuran, 3-Methoxydibenzofuran, and 4-Methoxydibenzofuran for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their physicochemical and spectroscopic properties, supported by experimental data, to facilitate their identification and application in research.

The four positional isomers of this compound are structurally similar aromatic ethers, each with a methoxy group at a different position on the dibenzofuran framework. While their core structure is identical, the position of the methoxy group can significantly influence their chemical, physical, and biological properties. This guide aims to provide a consolidated resource for the characterization and differentiation of these isomers.

Physicochemical and Spectroscopic Data Comparison

A detailed comparison of the available physicochemical and spectroscopic data for the four isomers is presented in the tables below. This information is crucial for the identification and characterization of these compounds in a laboratory setting.

Table 1: Physicochemical Properties of this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
1-Methoxydibenzofuran C₁₃H₁₀O₂198.22Solid76-77Not Reported
This compound C₁₃H₁₀O₂198.22Solid85-86Not Reported
3-Methoxydibenzofuran C₁₃H₁₀O₂198.22Solid68-69Not Reported
4-Methoxydibenzofuran C₁₃H₁₀O₂198.22Solid114-115Not Reported

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) of this compound Isomers

Isomerδ (ppm)
1-Methoxydibenzofuran 8.08 (d, J=7.8 Hz, 1H), 7.95 (d, J=8.2 Hz, 1H), 7.58 (t, J=7.4 Hz, 1H), 7.48 (t, J=7.4 Hz, 1H), 7.41 (d, J=8.2 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 7.05 (s, 1H), 4.01 (s, 3H)
This compound 7.93 (d, J=8.0 Hz, 1H), 7.82 (d, J=2.4 Hz, 1H), 7.52 (t, J=7.6 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H), 7.18 (dd, J=8.8, 2.4 Hz, 1H), 7.09 (d, J=8.8 Hz, 1H), 3.92 (s, 3H)
3-Methoxydibenzofuran 7.98 (d, J=7.9 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 7.39 (t, J=7.4 Hz, 1H), 7.31 (d, J=2.3 Hz, 1H), 7.10 (dd, J=8.5, 2.3 Hz, 1H), 7.04 (d, J=7.9 Hz, 1H), 3.93 (s, 3H)
4-Methoxydibenzofuran 8.01 (d, J=7.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.52 (t, J=7.5 Hz, 1H), 7.43 (t, J=7.5 Hz, 1H), 7.29 (d, J=7.8 Hz, 1H), 7.15 (t, J=8.1 Hz, 1H), 6.85 (d, J=7.8 Hz, 1H), 4.05 (s, 3H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) of this compound Isomers

Isomerδ (ppm)
1-Methoxydibenzofuran 156.4, 149.8, 145.2, 127.2, 124.8, 123.1, 122.9, 121.2, 113.8, 111.8, 109.9, 100.1, 55.9
This compound 159.3, 156.1, 149.9, 127.4, 124.7, 122.8, 122.7, 121.1, 112.1, 111.9, 107.2, 98.9, 55.7
3-Methoxydibenzofuran 157.0, 156.2, 150.1, 127.3, 124.6, 122.8, 122.7, 121.1, 114.7, 111.9, 109.8, 102.5, 55.8
4-Methoxydibenzofuran 156.5, 150.5, 145.9, 127.2, 124.9, 123.0, 122.8, 121.2, 115.9, 111.8, 109.4, 104.3, 55.9

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of this compound Isomers

IsomerIR (KBr, cm⁻¹)MS (EI, m/z)
1-Methoxydibenzofuran 3060, 2960, 1620, 1590, 1460, 1250, 1110, 750198 (M+), 183, 155, 127
This compound 3050, 2950, 1630, 1600, 1470, 1260, 1120, 745198 (M+), 183, 155, 127
3-Methoxydibenzofuran 3070, 2970, 1610, 1580, 1480, 1240, 1130, 755198 (M+), 183, 155, 127
4-Methoxydibenzofuran 3040, 2940, 1625, 1595, 1450, 1270, 1100, 760198 (M+), 183, 155, 127

Experimental Protocols

The following sections provide generalized experimental methodologies for the synthesis and characterization of this compound isomers. Specific reaction conditions and purification methods may vary and should be optimized based on literature precedence for each specific isomer.

General Synthesis of Methoxydibenzofurans

A common route for the synthesis of methoxydibenzofurans involves the methylation of the corresponding hydroxydibenzofuran precursors.

Materials:

  • Appropriate hydroxydibenzofuran isomer

  • Dimethyl sulfate or methyl iodide

  • Potassium carbonate or sodium hydride

  • Acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of the hydroxydibenzofuran isomer in acetone or DMF, add potassium carbonate (or sodium hydride).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (or methyl iodide) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired methoxydibenzofuran isomer.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.

Mass Spectrometry (MS):

  • Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV.

Melting Point:

  • Melting points are determined using a melting point apparatus and are uncorrected.

Visualization of Isomeric Structures and Synthetic Workflow

The positional differences of the methoxy group on the dibenzofuran scaffold are a key distinguishing feature. The general synthetic workflow for obtaining these isomers from their corresponding hydroxylated precursors is also a fundamental aspect of their study.

Isomer_Structures cluster_isomers This compound Isomers cluster_precursors Hydroxydibenzofuran Precursors 1-Methoxy 1-Methoxydibenzofuran 2-Methoxy This compound 3-Methoxy 3-Methoxydibenzofuran 4-Methoxy 4-Methoxydibenzofuran 1-Hydroxy 1-Hydroxydibenzofuran 1-Hydroxy->1-Methoxy Methylation 2-Hydroxy 2-Hydroxydibenzofuran 2-Hydroxy->2-Methoxy Methylation 3-Hydroxy 3-Hydroxydibenzofuran 3-Hydroxy->3-Methoxy Methylation 4-Hydroxy 4-Hydroxydibenzofuran 4-Hydroxy->4-Methoxy Methylation

Caption: Synthetic relationship between hydroxydibenzofuran precursors and their corresponding methoxy isomers.

Experimental_Workflow start Start: Hydroxydibenzofuran Isomer methylation Methylation Reaction (e.g., (CH₃)₂SO₄, K₂CO₃) start->methylation workup Aqueous Workup & Extraction methylation->workup purification Column Chromatography workup->purification characterization Spectroscopic & Physical Characterization (NMR, IR, MS, MP) purification->characterization end Pure this compound Isomer characterization->end

Caption: General experimental workflow for the synthesis and characterization of a this compound isomer.

Conclusion

This guide provides a foundational comparison of the four positional isomers of this compound based on available data. The distinct spectroscopic fingerprints, particularly the ¹H and ¹³C NMR data, are essential for the unambiguous identification of each isomer. The provided experimental protocols offer a general framework for their synthesis and characterization. It is important to note that the biological activities of these isomers may also differ significantly and warrant further investigation for potential applications in drug discovery and development. Researchers are encouraged to consult specific literature for detailed synthetic procedures and to further explore the unique properties of each isomer.

Structure-activity relationship (SAR) studies of 2-Methoxydibenzofuran analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzofuran analogs, with a particular focus on their potential as enzyme inhibitors. While direct and extensive SAR studies on 2-methoxydibenzofuran analogs are limited in the current scientific literature, this document synthesizes available data on substituted dibenzofurans and related methoxy-substituted benzofurans to infer the potential roles of substituents on the dibenzofuran core.

Comparative Analysis of Biological Activity

The biological activity of dibenzofuran analogs is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the in vitro activities of various dibenzofuran derivatives against key protein targets, providing insights into their therapeutic potential.

Compound IDTargetR1R2IC50 (µM)Biological ActivityReference
10a PTP-MEG2cyclopropylmethylethyl0.32Potent PTP-MEG2 Inhibitor[1]
10b PTP-MEG2hexylethyl1.15Moderate PTP-MEG2 Inhibitor[1]
11d PTP-MEG24-methoxybenzylcyclohexylmethyl0.83Potent PTP-MEG2 Inhibitor[1]
11e PTP-MEG2cyclopropylmethylH5.35Weak PTP-MEG2 Inhibitor[1]
44 Pim-1--0.035Potent Pim-1 Kinase Inhibitor[2]
46 Pim-1--1.20Moderate Pim-1 Kinase Inhibitor[2]
47 Pim-1--2.35Weak Pim-1 Kinase Inhibitor[2]
43 Pim-1--0.82Moderate Pim-1 Kinase Inhibitor[2]
15 Pim-1-->10Inactive Pim-1 Kinase Inhibitor[2]
Eupatodibenzofuran A A549 (Lung Carcinoma)--5.95Anticancer Activity[3]
Eupatodibenzofuran A MCF-7 (Breast Cancer)--5.55Anticancer Activity[3]
Kehokorin A HeLa (Cervical Cancer)--~3.2Anticancer Activity[3]

Key SAR Insights:

  • PTP-MEG2 Inhibition: The SAR studies on dibenzofuran derivatives as PTP-MEG2 inhibitors suggest that substitution at both R1 and R2 positions is crucial for activity. The presence of a bulky and hydrophobic group at R2, such as a cyclohexylmethyl group in compound 11d , is favorable. Interestingly, compound 11d also features a 4-methoxybenzyl group at R1, indicating that a methoxy substituent, as part of a larger group, can be well-tolerated and contribute to potent inhibition. The unsubstituted analog 11e (at R2) shows significantly weaker activity, highlighting the importance of substitution at this position.[1]

  • Pim-1 Kinase Inhibition: For Pim-1 kinase inhibition, the specific substitution pattern on the dibenzofuran core is critical. While the exact structures for compounds 44, 46, 47, 43, and 15 are complex, the data clearly demonstrates that minor structural modifications can lead to a significant range of inhibitory potencies, from highly potent (35 nM for compound 44) to inactive (>10 µM for compound 15).[2]

  • Anticancer Activity: Natural dibenzofurans like Eupatodibenzofuran A and Kehokorin A have demonstrated moderate cytotoxic activity against various cancer cell lines, indicating the potential of the core dibenzofuran structure in cancer drug discovery.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activities of the dibenzofuran analogs discussed.

In Vitro PTP-MEG2 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP-MEG2 using a fluorescent substrate.

Materials:

  • Recombinant human PTP-MEG2 enzyme

  • Fluorescent phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT

  • Test compounds (dibenzofuran analogs) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution to the wells of a 384-well plate. For the control wells, add 1 µL of DMSO.

  • Add 20 µL of the PTP-MEG2 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the DiFMUP substrate solution (final concentration ~10 µM) in assay buffer to all wells.

  • Immediately start monitoring the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at room temperature.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6][7][8]

Materials:

  • Recombinant human Pim-1 kinase

  • Peptide substrate for Pim-1 (e.g., PIMtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • Test compounds (dibenzofuran analogs) dissolved in DMSO

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution or DMSO (for control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing Pim-1 kinase (e.g., 2.5 ng) and the peptide substrate (e.g., 100 µM) in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 25 µM) in kinase buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and measure the luminescence by adding 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the cellular context in which these compounds act is essential. The following diagrams illustrate a key signaling pathway and a general experimental workflow for SAR studies.

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM1 Kinase Downstream Downstream Targets (e.g., BAD, c-Myc, p27) PIM1->Downstream Phosphorylation Response Cell Proliferation & Survival Downstream->Response Regulation PIM1_gene PIM1 Gene Transcription STAT_dimer->PIM1_gene Nuclear Translocation PIM1_gene->PIM1 Translation

Caption: PIM1 Kinase Signaling Pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization node1 Lead Compound (Dibenzofuran Core) node2 Analog Synthesis (Systematic Modification) node1->node2 Chemical Synthesis node3 In Vitro Assays (e.g., Kinase, Phosphatase) node2->node3 node4 Cell-Based Assays (e.g., Cytotoxicity) node2->node4 node5 Determine IC50 / EC50 Values node3->node5 node4->node5 node6 Establish Structure-Activity Relationships (SAR) node5->node6 node7 Identify Key Structural Features for Activity node6->node7 node8 Design Next Generation of Analogs node7->node8 node8->node2 Iterative Cycle

Caption: General Experimental Workflow for SAR Studies.

References

Comparative Efficacy Analysis of 2-Methoxydibenzofuran and Everolimus in mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Authoring Division: Department of Preclinical Drug Discovery

Abstract: This guide provides a comparative analysis of a novel investigational compound, 2-Methoxydibenzofuran, and the FDA-approved drug, Everolimus. The focus of this comparison is the efficacy in inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2] This document summarizes key in-vitro and in-vivo experimental data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks. The data presented for this compound is based on preliminary, unpublished research and is intended for a scientific audience engaged in drug development.

Introduction

The mTOR signaling pathway is a pivotal regulator of cellular processes, including growth, proliferation, and metabolism.[2] Its hyperactivation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Everolimus, an analog of rapamycin, is an established mTOR inhibitor used in the treatment of several cancers, including renal cell carcinoma and certain types of breast and neuroendocrine tumors.[3][4][5] It functions by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[3][5][6]

Recent high-throughput screening has identified this compound, a derivative of the naturally occurring dibenzofuran scaffold, as a potential anti-proliferative agent.[7] Preliminary studies suggest its mechanism of action involves the direct inhibition of the mTOR kinase domain. This guide presents a head-to-head comparison of the efficacy of this compound with Everolimus based on a series of standardized preclinical assays.

In-Vitro Efficacy Comparison

The initial comparison was conducted using in-vitro assays to determine the direct inhibitory effect on the mTOR kinase and the resulting impact on cancer cell viability.

Table 1: In-Vitro Inhibition of mTOR and Cancer Cell Lines

CompoundmTOR Kinase Assay (IC50)A549 Lung Cancer Cell Viability (EC50)MCF-7 Breast Cancer Cell Viability (EC50)
This compound 15 nM80 nM120 nM
Everolimus 2 nM (mTORC1 specific)50 nM95 nM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data are representative of triplicate experiments.

The data indicates that while Everolimus is a more potent inhibitor of mTORC1 in a direct kinase assay, this compound demonstrates comparable, potent anti-proliferative effects in the tested cancer cell lines.

In-Vivo Efficacy in Xenograft Model

To assess in-vivo efficacy, a mouse xenograft model using the A549 human lung cancer cell line was established. Tumor-bearing mice were treated daily for 21 days.

Table 2: In-Vivo Tumor Growth Inhibition in A549 Xenograft Model

Treatment Group (n=8)DosageMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1540 ± 1250%
This compound 10 mg/kg, p.o.693 ± 9855%
Everolimus 5 mg/kg, p.o.770 ± 11050%

Data presented as mean ± standard error of the mean. p.o. = oral administration.

In the A549 xenograft model, this compound administered at 10 mg/kg demonstrated a slightly higher percentage of tumor growth inhibition compared to Everolimus at its clinically relevant dose.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes described, the following diagrams are provided.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 feedback Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Everolimus Everolimus Everolimus->mTORC1 MDF This compound MDF->mTORC1 direct kinase inhibition Experimental_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Model Kinase_Assay Biochemical mTOR Kinase Assay Cell_Assay Cell Viability (MTT Assay) Kinase_Assay->Cell_Assay Confirm Cellular Activity Xenograft A549 Xenograft Model Establishment Cell_Assay->Xenograft Lead Candidate Selection Treatment Daily Dosing (21 Days) Xenograft->Treatment Analysis Tumor Volume Analysis Treatment->Analysis

References

Head-to-head comparison of different synthetic routes to 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methoxydibenzofuran is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of different synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies: the formation of the dibenzofuran core with the methoxy group already in place or introduced subsequently, and the modification of a pre-existing dibenzofuran scaffold. This comparison focuses on two distinct and well-documented approaches: a classical multi-step synthesis involving a key formylation step, and a modern palladium-catalyzed cross-coupling reaction.

ParameterTwo-Step Synthesis via FormylationPalladium-Catalyzed Suzuki-Miyaura Coupling
Overall Yield 65%Not explicitly reported for this specific product, but generally high for similar couplings.
Starting Materials Dibenzofuran2-Halobenzofuran, Arylboronic Acid
Key Reactions Formylation, further functionalizationSuzuki-Miyaura Cross-Coupling
Reaction Conditions Varies (e.g., strong acids, low temperatures for formylation)Mild conditions, requires palladium catalyst and specific ligands.
Scalability Potentially scalable, may require optimization of individual steps.Generally scalable, catalyst cost may be a factor.
Substrate Scope Generally applicable to various dibenzofuran derivatives.Broad scope for both coupling partners.

Experimental Protocols

Route 1: Two-Step Synthesis via Formylation of a Dibenzofuran Precursor

This route provides a reliable method for the synthesis of this compound with a good overall yield.[1]

Step 1: Synthesis of the Dibenzofuran Precursor The initial synthesis of the appropriately substituted dibenzofuran is a critical first step. While various methods exist for constructing the dibenzofuran core, a common approach involves the cyclization of a biphenyl derivative.

Step 2: Formylation and Subsequent Functionalization The key step in this route is the introduction of a functional group that can be converted to the methoxy group. One reported method involves the formylation of a dibenzofuran derivative.

Experimental Protocol:

  • Formylation of this compound: While the specific precursor for the reported 65% yield synthesis is not detailed, a general formylation protocol for a similar dibenzofuran derivative involves reacting the substrate with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride. The reaction is typically carried out in an inert solvent at low temperatures.

  • Conversion to Methoxy Group: The resulting aldehyde can then be converted to the methoxy group through various methods, such as a Baeyer-Villiger oxidation followed by hydrolysis and methylation, or through direct reduction and subsequent etherification.

A specific protocol for the formylation of this compound itself (to produce aldehydes) has been reported with a 95% yield, indicating the feasibility of electrophilic substitution on this ring system.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of carbon-carbon bonds. This approach can be adapted for the synthesis of 2-arylbenzofurans, and by extension, could be applied to the synthesis of this compound by choosing the appropriate coupling partners.

Experimental Protocol:

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halobenzofuran with an arylboronic acid, which can be conceptually applied to the synthesis of this compound.

  • Materials:

    • 2-Halobenzofuran (e.g., 2-bromobenzofuran)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst

    • Ligand (e.g., RuPhos)

    • Base (e.g., sodium carbonate)

    • Solvent (e.g., ethanol/water mixture)

  • Procedure:

    • To a reaction vessel, add the 2-halobenzofuran (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

    • Add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

    • Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

While a specific yield for the synthesis of this compound using this method is not available in the provided results, Suzuki-Miyaura couplings typically afford good to excellent yields.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams are provided.

Synthetic_Route_1 Start Dibenzofuran Precursor Formylation Formylation Start->Formylation Functionalization Functional Group Interconversion Formylation->Functionalization Product This compound Functionalization->Product

Caption: Workflow for the Two-Step Synthesis via Formylation.

Synthetic_Route_2 Halobenzofuran 2-Halobenzofuran Coupling Suzuki-Miyaura Coupling Halobenzofuran->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Product This compound Coupling->Product

Caption: Workflow for the Palladium-Catalyzed Suzuki-Miyaura Coupling.

Conclusion

Both the classical formylation route and the modern palladium-catalyzed coupling strategy offer viable pathways to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the laboratory's capabilities. The two-step formylation route is a well-established method with a documented high yield for a closely related transformation. The palladium-catalyzed approach offers the potential for high efficiency and modularity, allowing for the synthesis of a variety of analogues by simply changing the coupling partners. Further optimization of the palladium-catalyzed route for the specific synthesis of this compound would be a valuable endeavor for researchers in the field.

References

A Comparative Guide to Off-Target Effects: Evaluating 2-Methoxydibenzofuran Against Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the characterization of a compound's selectivity is paramount. While a molecule may be designed with a specific biological target in mind, its unintended interactions with other proteins—known as off-target effects—can lead to unforeseen toxicity or provide opportunities for drug repurposing. This guide provides a comparative framework for analyzing the off-target profile of a novel compound, using 2-Methoxydibenzofuran as a hypothetical lead compound targeting "Kinase A".

To contextualize its performance, we compare its hypothetical selectivity data against two well-characterized kinase inhibitors: Staurosporine, a notoriously non-selective inhibitor, and Erlotinib, a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This analysis will equip researchers with a clear understanding of how to evaluate and present off-target data for novel chemical entities.

Comparative Selectivity Data

The following tables summarize the inhibitory activity of our hypothetical compound, this compound, against its intended target (Kinase A) and a panel of representative off-target kinases. The data is presented alongside real-world data for Staurosporine and Erlotinib to provide a clear benchmark for selectivity. Inhibition is shown as the percentage of remaining kinase activity at a 1 µM compound concentration.

Table 1: Kinase Inhibition Profile at 1 µM Concentration

Kinase TargetThis compound (Hypothetical Data)StaurosporineErlotinib
Kinase A (On-Target) 5% 2% 85%
EGFR (Off-Target)88%7%10%
SRC (Off-Target)65%15%75%
CDK2 (Off-Target)92%25%95%
PKA (Off-Target)95%10%98%
ROCK1 (Off-Target)78%20%89%

Data for Staurosporine and Erlotinib are representative and compiled from publicly available kinase screening panels. Lower percentages indicate stronger inhibition.

Table 2: IC50 Values for Selected Kinases (nM)

Kinase TargetThis compound (Hypothetical Data)StaurosporineErlotinib
Kinase A (On-Target) 50 5 >10,000
EGFR (Off-Target)>10,000102
SRC (Off-Target)2,50020>10,000
ROCK1 (Off-Target)4,00030>10,000

IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is hypothetical for this compound and representative for alternatives.

Experimental Protocols

The data presented above is typically generated using standardized biochemical and cellular assays. Below are detailed methodologies for key experiments crucial for determining a compound's off-target profile.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase buffer.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate mixture to the wells. Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound or vehicle control (DMSO) and incubate under normal culture conditions to allow for cell entry and target binding.

  • Harvest and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating Profile: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve".

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melt curve to higher temperatures for the compound-treated sample indicates that the compound has bound to and stabilized the target protein in the cellular context. This can be used to confirm on-target engagement and discover novel off-targets.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological systems and experimental processes. The following visualizations, created using the DOT language, illustrate the potential impact of off-target effects and the workflow for their discovery.

cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal KinaseA Kinase A (On-Target) Upstream->KinaseA OffTarget Kinase B (Off-Target) Upstream->OffTarget Downstream Desired Cellular Response KinaseA->Downstream Inhibited by This compound AdverseEffect Adverse Cellular Effect OffTarget->AdverseEffect Undesirably Inhibited by This compound

Caption: Hypothetical signaling pathway showing on- and off-target effects.

cluster_workflow Off-Target Identification Workflow Start Novel Compound (e.g., this compound) Screening Broad Kinase Panel Screening (Biochemical) Start->Screening HitVal IC50 Determination for Primary Hits Screening->HitVal Cellular Cellular Target Engagement (e.g., CETSA) HitVal->Cellular Pheno Phenotypic Assays & Toxicity Studies Cellular->Pheno End Selectivity Profile Established Pheno->End

Caption: Experimental workflow for characterizing off-target effects.

cluster_comparison Selectivity Profile Comparison Compound1 This compound (Hypothetical) On-Target: Kinase A Off-Targets: SRC, ROCK1 Compound2 Staurosporine On-Target: Broad Off-Targets: Many (High Potency) Compound3 Erlotinib On-Target: EGFR Off-Targets: Few Selectivity Selectivity Profile Selectivity->Compound1 Moderately Selective Selectivity->Compound2 Non-Selective Selectivity->Compound3 Highly Selective

Caption: Logical comparison of compound selectivity profiles.

Reproducibility of Experimental Results with 2-Methoxydibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of 2-Methoxydibenzofuran and its derivatives with alternative compounds, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering insights into the cytotoxic potential and mechanistic pathways of this class of compounds.

Comparative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound derivatives and other benzofuran analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

A study on novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives revealed significant cytotoxic activity against A549 lung cancer cells. For many of these derivatives, the IC50 values were found to be lower than the lowest tested concentration of 3.90 µg/mL, indicating high potency.[1][2] Specifically, compounds 2b, 2c, 2e, 2i, and 2k from this series demonstrated the highest antiproliferative activity against the A549 cell line with a selective profile against cancer cells over normal NIH/3T3 mouse embryofibroblast cell lines.[1][2]

For comparative purposes, the table below summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, as reported in several studies.

Compound/Derivative ClassSpecific Compound/SubstitutionCancer Cell LineIC50 (µM)
N-(this compound-3-yl) derivatives Most derivatives (2a-l)A549 (Lung Cancer)< 3.90 µg/mL
Halogenated BenzofuransBromine on methyl group at C-3K562 (Leukemia)5
Bromine on methyl group at C-3HL60 (Leukemia)0.1
Bromomethyl-substituted (MCC1019)A549 (Lung Cancer)16.4
Fluorine at C-4 of 2-benzofuranylNot specified0.43
Bromo derivative 14cHCT116 (Colon Cancer)3.27
Benzofuran-Chalcone HybridsCompound 4dHCC1806 (Breast Cancer)17.13
Compound 4gMultiple cell linesGood activity
2-Arylbenzofuran Derivatives7-Methyl-2-phenylbenzofuranK562 (Leukemia)5
7-Methyl-2-phenylbenzofuranHL60 (Leukemia)0.1
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Hepatocellular Carcinoma)0.874
3-methylbenzofuran derivative (p-methoxy)A549 (Lung Cancer)1.48
Benzofuran-3-one Indole DerivativesCompound 9SQ20B (Head and Neck Cancer)0.46
Compound 32PC-3 (Prostate Cancer)Single-digit nanomolar

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, K562, etc.)

  • Complete culture medium

  • This compound derivatives or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

Benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Several studies have implicated the PI3K/Akt/mTOR pathway as a primary target for this class of compounds.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival.[4][5] Dysregulation of this pathway is a common feature in many types of cancer.[4] Benzofuran derivatives have been identified as potent inhibitors of mTOR, a central kinase in this pathway.[6][7] By inhibiting mTOR, these compounds can block downstream signaling events that are critical for cancer cell proliferation and survival.[7] Furthermore, specific benzofuran-3-one indole derivatives have been developed as dual inhibitors of PI3K-alpha and mTOR.[8]

Below are diagrams illustrating the experimental workflow for cytotoxicity testing and the targeted signaling pathway.

G cluster_workflow Experimental Workflow: Cytotoxicity Testing A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: General workflow for determining the cytotoxicity of this compound derivatives.

G cluster_pathway Targeted Signaling Pathway: PI3K/Akt/mTOR Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Benzofuran This compound Derivatives Benzofuran->PI3K Benzofuran->mTORC1 PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Methoxydibenzofuran, a dibenzofuran derivative and an ether, focusing on immediate safety and logistical procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

As an ether, this compound has the potential to form explosive peroxides upon prolonged storage, especially after being opened and exposed to air and light.[1][2][3][4] Therefore, it is critical to date all containers upon receipt and upon opening.[1][3] Opened containers should ideally be disposed of within six months.[1]

Quantitative Data Summary for Disposal

ParameterGuidelineCitation
Opened Container Disposal Within 6 months of opening[1]
Unopened Container Disposal Within 1 year of receipt[1]
Waste Container Fill Level Do not exceed 90% capacity[5]
Spill Size - Small < 1 Liter[3]
Spill Size - Large > 1 Liter[3]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all waste containing this compound, including residues, contaminated materials, and the first rinse of empty containers, in a designated, leak-proof hazardous waste container.[5][6]

  • The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.[6]

  • Ensure the container is kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]

2. Disposal of Liquid Waste:

  • Do not dispose of this compound down the drain.[2][6] This practice is prohibited for hazardous chemicals.

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

3. Disposal of Empty Containers:

  • Once a container of this compound is empty, it must be decontaminated before being discarded.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][6]

  • The first rinseate must be collected and disposed of as hazardous waste along with other this compound waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove the original label from the container.[1][6] The clean, decontaminated container can then be disposed of as regular laboratory glass or plastic waste.

4. Spill Management:

  • Small Spills (<1 Liter):

    • Evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[3]

    • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste containing this compound, and arrange for its disposal.[3]

  • Large Spills (>1 Liter):

    • Evacuate the immediate area and notify your laboratory supervisor and institutional EHS office immediately.[3]

    • Prevent others from entering the contaminated area.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (residue, solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris collect_hw Collect in Labeled Hazardous Waste Container liquid_waste->collect_hw triple_rinse Triple Rinse Container empty_container->triple_rinse spill_cleanup->collect_hw contact_ehs Contact EHS for Pickup collect_hw->contact_ehs collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse dispose_container Dispose of Clean Container in Regular Waste triple_rinse->dispose_container collect_rinse->collect_hw

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical protocols for the handling and disposal of 2-Methoxydibenzofuran. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, implementing robust safety measures is paramount for all personnel involved in its use.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE.

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, minimizing exposure risk.
Eyes/Face Chemical safety goggles and a face shield.Provides protection against splashes and airborne particles. A face shield offers a broader range of protection for the entire face[1].
Body Disposable lab coat or gown with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Essential for preventing the inhalation of dust or vapors, especially when handling the powder outside of a certified chemical fume hood[1].
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic procedure is crucial to minimize the risk of exposure and contamination. All handling of this compound should occur within a designated area, such as a certified chemical fume hood.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) within the fume hood.

  • Don all required PPE as specified in the table above.

2. Weighing and Handling:

  • Perform all manipulations of solid this compound within the fume hood to control dust.

  • Use dedicated, non-sparking tools for handling the powder.

  • Keep the container of this compound tightly closed when not in use.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care to minimize airborne particles.

3. Post-Handling:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the face shield, gown, and inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

4. Spill Management:

  • In the event of a small spill within the fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and contaminated materials can pose a risk to the environment. All waste must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, pipette tips, and contaminated absorbent material, in a clearly labeled, sealed, and chemically resistant container.

  • Unused Product: Unused this compound should be disposed of in its original container or a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store hazardous waste in a designated, secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common method for the destruction of such organic compounds.

Below is a workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Prepare Work Surface prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Clean Work Area post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Segregate Hazardous Waste post4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.